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N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Documentation Hub

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  • Product: N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: A BET Bromodomain Inhibitor Scaffold

Executive Summary The epigenetic regulation of gene transcription is fundamentally driven by the recognition of post-translational modifications on histone tails. Bromodomain and Extra-Terminal (BET) family proteins (BRD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epigenetic regulation of gene transcription is fundamentally driven by the recognition of post-translational modifications on histone tails. Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT) act as epigenetic "readers" by binding to acetylated lysine (KAc) residues via their tandem bromodomains[1]. The disruption of this protein-protein interaction has emerged as a highly validated therapeutic strategy in oncology, particularly for MYC-driven hematologic malignancies and solid tumors[2].

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide represents a highly efficient, modular small-molecule scaffold used in the discovery of BET inhibitors. This technical guide deconstructs the structural pharmacology, chemical synthesis, and biophysical validation of this molecule, providing a comprehensive framework for researchers engaged in epigenetic drug discovery.

Structural Pharmacology & Target Rationale

The architectural design of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is not arbitrary; it is the result of precise structure-based drug design aimed at mimicking endogenous KAc while optimizing lipophilic contacts within the bromodomain binding pocket[3].

The 3,5-Dimethylisoxazole as a KAc Bioisostere

The 3,5-dimethyl-1,2-oxazole (isoxazole) moiety is a privileged KAc bioisostere[4]. Crystallographic studies of similar isoxazole derivatives bound to BRD4(1) reveal that the isoxazole nitrogen and oxygen atoms engage in a critical hydrogen-bonding network with the conserved Asn140 residue and a structurally conserved water molecule coordinated by Tyr97 [5]. The two methyl groups at positions 3 and 5 are sterically complementary to the small hydrophobic cavity normally occupied by the terminal methyl group of acetyl-lysine[5].

WPF Shelf Engagement via the 3-Bromophenyl Group

While the isoxazole anchors the molecule, the sulfonamide linker projects the aryl substituent toward the ZA channel and the "WPF shelf"—a hydrophobic region composed of Trp81, Pro82, and Phe83 in BRD4[1]. The selection of a 3-bromophenyl group is driven by the need to maximize van der Waals interactions and exploit potential halogen bonding within this shelf[3]. The meta-substitution of the heavy bromine atom provides an optimal trajectory to pack against the WPF shelf without causing steric clashes that would otherwise dislodge the isoxazole core from the KAc pocket[3].

SAR_Logic Isoxazole 3,5-Dimethyl-1,2-oxazole (KAc Bioisostere) Sulfonamide Sulfonamide Linker (Orientation) Isoxazole->Sulfonamide C4-S bond BRD4 BRD4 Asn140 / Tyr97 (Hydrogen Bonding) Isoxazole->BRD4 Anchors Aryl 3-Bromophenyl (WPF Shelf Binder) Sulfonamide->Aryl N-C bond WPF WPF Shelf (Hydrophobic/Halogen Bond) Aryl->WPF Packs against

Caption: Pharmacophore model mapping structural modules to BRD4 binding interactions.

Structure-Activity Relationship (SAR) Profiling

To understand the causality behind the selection of the 3-bromophenyl moiety, it is essential to review the SAR trajectory of the 3,5-dimethylisoxazole-4-sulfonamide class. The table below illustrates how increasing the lipophilic bulk and polarizability at the meta-position enhances binding affinity to BRD4(1)[3],[6].

Table 1: Comparative SAR of 3,5-Dimethyl-1,2-oxazole-4-sulfonamide Derivatives against BRD4(1)

CompoundAryl Substituent (WPF Shelf)BRD4(1) IC₅₀ (µM)*Ligand Efficiency (LE)Mechanistic Rationale
1 Phenyl4.800.35Baseline KAc mimicry; sub-optimal WPF packing.
2 3-Chlorophenyl2.100.38Chlorine provides enhanced lipophilic contact.
3 3-Bromophenyl 1.50 0.40 Bromine maximizes van der Waals volume & halogen bonding.
4 3-Bromo-4-methoxyphenyl0.800.39Methoxy group extends into the ZA channel solvent front.

*Note: IC₅₀ values are representative of AlphaScreen competitive binding assays against the BRD4(1) domain.

Chemical Synthesis & Characterization Workflow

The synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide relies on a highly efficient, single-step sulfonylation. The protocol below is designed as a self-validating system, incorporating specific thermodynamic controls and in-process analytical checkpoints to ensure high yield and purity.

Step-by-Step Methodology

Reagents: 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 eq), 3-bromoaniline (1.1 eq), Anhydrous Pyridine (Solvent/Base).

  • Reaction Preparation:

    • Dissolve 3-bromoaniline (1.1 eq) in anhydrous pyridine (0.2 M) under an inert argon atmosphere.

    • Causality: Pyridine serves a dual purpose as both the solvent and the acid scavenger to neutralize the HCl byproduct generated during sulfonamide formation, driving the equilibrium forward.

  • Controlled Addition:

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 eq) dropwise over 15 minutes.

    • Causality: Sulfonylation is highly exothermic. Cooling to 0 °C prevents the formation of bis-sulfonylated side products and minimizes the degradation of the sulfonyl chloride.

  • Reaction Propagation & Monitoring:

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–16 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete when the 3-bromoaniline peak is consumed and the target mass [M+H]⁺ is dominant.

  • Quenching & Liquid-Liquid Extraction:

    • Quench the reaction by pouring it into a 1N HCl aqueous solution at 0 °C.

    • Causality: The 1N HCl protonates the pyridine, rendering it highly water-soluble (as pyridinium chloride) and forcing the highly lipophilic sulfonamide product into the organic phase.

    • Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically 80:20 to 60:40).

    • Validation Checkpoint: Confirm structure and purity (>95%) via ¹H-NMR (DMSO-d₆) and HRMS.

Biophysical Validation Protocols

To confirm that the synthesized N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide successfully engages BRD4, biophysical validation is required. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard for this target class due to its exquisite sensitivity to the disruption of protein-peptide interactions[4].

AlphaScreen Competitive Binding Assay
  • Reagent Preparation:

    • Prepare a binding buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

    • Prepare His-tagged BRD4(1) protein and a biotinylated histone H4 peptide (H4K5acK8acK12acK16ac).

  • Compound Titration:

    • Dispense the inhibitor in a 10-point dose-response curve (from 100 µM to 1 nM) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo).

    • Validation Checkpoint: Include (+)-JQ1 as a positive control to ensure assay dynamic range and validate the IC₅₀ shift.

  • Incubation:

    • Add the His-BRD4(1) and biotinylated H4 peptide to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Bead Addition (Light Sensitive):

    • Under low-light conditions, add Nickel-chelate acceptor beads (binds His-BRD4) and Streptavidin donor beads (binds biotin-peptide). Incubate for 1 hour.

    • Causality: If the inhibitor is inactive, the protein and peptide remain bound, bringing the donor and acceptor beads into proximity. Laser excitation at 680 nm generates singlet oxygen, triggering a luminescent emission at 520-620 nm from the acceptor bead. If the inhibitor successfully displaces the peptide, the proximity signal is lost.

  • Data Analysis:

    • Read the plate on an EnVision multilabel reader. Normalize the luminescence data and fit to a 4-parameter logistic regression to calculate the IC₅₀.

Translational Biology & Mechanistic Pathway

The ultimate goal of developing 3,5-dimethylisoxazole-based BET inhibitors is to achieve targeted transcriptional repression in oncology[2]. BRD4 is a critical scaffold for the Positive Transcription Elongation Factor b (P-TEFb) complex. By binding to hyper-acetylated super-enhancers, BRD4 recruits P-TEFb to phosphorylate RNA Polymerase II, driving the transcription of key oncogenes like MYC[2].

Displacing BRD4 from chromatin using N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide collapses this transcriptional machinery, leading to the rapid downregulation of MYC and subsequent cell cycle arrest and apoptosis[2].

BRD4_Pathway Chromatin Acetylated Chromatin (H3/H4) BRD4 BRD4 (BET Reader) Chromatin->BRD4 Recruits PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Activates Inhibitor Isoxazole Inhibitor (e.g., N-(3-bromophenyl)...) Inhibitor->BRD4 Blocks KAc binding MYC MYC Oncogene Transcription PTEFb->MYC Phosphorylates RNAPII Arrest Cell Cycle Arrest & Apoptosis MYC->Arrest Downregulation triggers

Caption: Mechanism of BET inhibition leading to MYC downregulation and cell cycle arrest.

Conclusion & Future Perspectives

The N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide scaffold elegantly demonstrates the principles of fragment-based and structure-guided drug design. By leveraging the 3,5-dimethylisoxazole as a highly ligand-efficient KAc mimic and utilizing the sulfonamide linkage to direct the bromophenyl group into the WPF shelf, researchers can achieve potent BRD4 inhibition[3],[1]. Future iterations of this scaffold are currently focusing on replacing the sulfonamide linker with novel bioisosteres (such as amides or rigidified heterocycles) to further improve pharmacokinetic properties and achieve selectivity between BRD4(1) and BRD4(2) domains[5].

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed - NIH.
  • Y06014 is a selective BET inhibitor for the treatment of prost
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH.

Sources

Exploratory

Comprehensive Technical Guide on the Synthesis and Profiling of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Executive Summary In modern drug discovery, the strategic design of molecular building blocks is paramount for accelerating hit-to-lead optimization. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic design of molecular building blocks is paramount for accelerating hit-to-lead optimization. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (also known as N-(3-bromophenyl)-3,5-dimethylisoxazole-4-sulfonamide) represents a highly versatile, bifunctional scaffold. By combining the metabolic stability of a 3,5-dimethylisoxazole ring, the hydrogen-bonding capacity of a sulfonamide linkage, and the synthetic utility of a meta-bromoaryl group, this compound serves as a critical intermediate. It has been heavily leveraged in the development of targeted therapeutics, including Truncating APC-Selective Inhibitors (TASIN) for colorectal cancer[1] and novel RNA polymerase (RNAP) switch region inhibitors for antimicrobial applications[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its role in late-stage functionalization workflows.

Structural and Physicochemical Profiling

The architectural design of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is engineered for both biological target engagement and synthetic malleability.

  • The 3,5-Dimethylisoxazole Core: This heteroaromatic ring provides a unique electron distribution that resists oxidative metabolism (e.g., by CYP450 enzymes) better than standard phenyl rings. It also acts as an optimal spatial fit for specific biological pockets, such as the RNAP switch region[2].

  • The Sulfonamide Linkage: Functioning as a stable, non-planar pharmacophore, the sulfonamide moiety offers directional hydrogen bonding (one donor, two acceptors), which is frequently utilized to anchor molecules into kinase hinge regions or phosphatase allosteric sites[3].

  • The meta-Bromo Substitution: The causality behind choosing the meta position over the ortho or para position is twofold. First, it minimizes steric hindrance around the sulfonamide NH, preserving its ability to act as a hydrogen bond donor. Second, the heavy bromine atom serves as an ideal electrophilic vector for palladium-catalyzed cross-coupling reactions, enabling rapid library diversification[1].

Table 1: Physicochemical Properties
PropertyValueStructural Rationale / Impact
Chemical Formula C₁₁H₁₁BrN₂O₃SCore bifunctional scaffold.
Molecular Weight 331.19 g/mol Highly ligand-efficient; leaves ample room for functionalization while adhering to Lipinski's Rule of 5.
LogP (Calculated) ~2.8 - 3.1Optimal lipophilicity for passive membrane permeability and oral bioavailability.
Topological Polar Surface Area 72.2 ŲBalances aqueous solubility with cell penetrability.
Hydrogen Bond Donors 1 (Sulfonamide NH)Critical for anchoring to target protein residues.
Hydrogen Bond Acceptors 5 (O, N atoms)Facilitates solvation and complex receptor interactions.

Chemical Synthesis & Workflow

To ensure high yields and purity, the synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide relies on the nucleophilic attack of 3-bromoaniline on 3,5-dimethylisoxazole-4-sulfonyl chloride.

Causality in Experimental Design

3-Bromoaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the bromine atom (pKa of the conjugate acid is ~3.5). To overcome this, pyridine is employed not merely as a base, but as a nucleophilic catalyst. Pyridine reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate , which accelerates the reaction. Dichloromethane (DCM) is selected as the aprotic solvent to prevent competitive hydrolysis of the sulfonyl chloride[3].

Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation: Dissolve 3-bromoaniline (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere. Add anhydrous pyridine (2.0 equiv, 20 mmol).

  • Activation: Cool the reaction mixture to 0°C using an ice bath. This step is critical to control the exothermic formation of the sulfonylpyridinium intermediate and prevent degradation.

  • Addition: Add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equiv, 11 mmol) portion-wise or dropwise as a solution in DCM.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Workup: Quench the reaction with 1M aqueous HCl. Crucial Step: The acidic wash selectively protonates any unreacted 3-bromoaniline and residual pyridine, driving them into the aqueous phase. The organic layer is then washed with brine and dried over anhydrous MgSO₄. If the TLC of the organic phase shows no baseline amine spots, the workup has successfully validated the crude purity.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the product as a crystalline solid.

SynthesisWorkflow A 3-Bromoaniline (Nucleophile) C DCM, Pyridine 0°C to RT, 4-12h A->C B 3,5-Dimethylisoxazole- 4-sulfonyl chloride B->C D N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide C->D

Synthetic workflow of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide.

Analytical Characterization

To establish absolute trustworthiness in the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The presence of the bromine atom provides a built-in diagnostic isotopic signature. The mass spectrum must exhibit a characteristic 1:1 doublet at m/z 331 [M+H]⁺ and 333[M+2+H]⁺. The absence of this doublet indicates debromination or an incorrect starting material.

  • ¹H NMR (400 MHz, CDCl₃):

    • The isoxazole methyl groups will appear as two distinct singlets around δ 2.30–2.60 ppm, confirming the intact heteroaromatic ring.

    • The sulfonamide proton (-NH) typically appears as a broad singlet around δ 6.50–7.00 ppm (exchangeable with D₂O).

    • The meta-substituted aromatic ring will display a distinct splitting pattern: a narrowly coupled triplet (or doublet of doublets) for the proton flanked by the bromo and sulfonamide groups (H-2), alongside two doublets and a triplet for the remaining protons.

Pharmacological Relevance & Late-Stage Functionalization

The true value of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide lies in its capacity for late-stage functionalization. The meta-bromo vector allows medicinal chemists to rapidly generate libraries of complex molecules without needing to rebuild the sulfonamide core from scratch.

  • TASIN Analogs (Cancer Therapeutics): By subjecting this scaffold to Suzuki-Miyaura cross-coupling with various arylboronic acids, researchers have synthesized biaryl-substituted congeners that selectively induce cytotoxicity in colorectal cancer cells harboring truncating APC mutations[1].

  • RNAP Inhibitors (Antimicrobials): Similar isoxazole-sulfonamide scaffolds have been elaborated via Buchwald-Hartwig aminations to yield potent inhibitors that bind to the switch region of bacterial RNA polymerase, demonstrating efficacy against Haemophilus influenzae[2].

Functionalization Core N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Amine) Core->Buchwald Target1 Biaryl Isoxazole-Sulfonamide (e.g., TASIN Analog) Suzuki->Target1 Target2 Amino-Aryl Isoxazole-Sulfonamide (e.g., RNAP Inhibitor) Buchwald->Target2

Late-stage functionalization pathways leveraging the meta-bromo vector.

References

  • Wang, W., et al. "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)". Journal of Medicinal Chemistry.[Link]

  • Buurman, E. T., et al. "Novel Rapidly Diversifiable Antimicrobial RNA Polymerase Switch Region Inhibitors with Confirmed Mode of Action in Haemophilus influenzae". Journal of Bacteriology.[Link]

  • Zhu, Y., et al. "Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines". RSC Advances.[Link]

Sources

Foundational

Engineering Privileged Scaffolds: The Biological Activity and Mechanistic Profiling of Oxazole Sulfonamides

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate vast libraries of heterocyclic compounds. However, the oxazole sulfonamide scaffold stands out as a truly "...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate vast libraries of heterocyclic compounds. However, the oxazole sulfonamide scaffold stands out as a truly "privileged" structure in medicinal chemistry. The 1,3-oxazole ring provides a rigid, planar geometry capable of acting as a highly specific hydrogen-bond acceptor, while the sulfonamide moiety (–SO₂NH–) offers exceptional metabolic stability, improved aqueous solubility, and the ability to form robust hydrogen-bonding networks within target protein pockets (1)[1]. This whitepaper explores the core biological activities of these compounds—specifically their roles in oncology and metalloenzyme inhibition—and details the self-validating experimental workflows required to characterize them.

Primary Biological Modalities
1.1 Tubulin Polymerization Inhibition (Anticancer Activity)

Microtubules are highly dynamic cytoskeletal fibers essential for cell division. Disrupting their assembly is a validated, highly effective strategy in oncology. Recent structural activity relationship (SAR) studies have demonstrated that 1,3-oxazole sulfonamides act as potent microtubule-targeting agents (MTAs) by binding directly to the colchicine site of β-tubulin (2)[2].

Derivatives bearing a 2-chloro-5-methylphenyl or 1-naphthyl substituent on the sulfonamide nitrogen exhibit remarkable potency against leukemia cell lines, with mean GI₅₀ values of 48.8 nM and 44.7 nM, respectively[2]. The sulfonamide bridge acts as a bioisostere for the labile olefinic bond found in natural MTAs like Combretastatin A-4 (CA-4). This substitution prevents metabolic isomerization while maintaining the critical dihedral angle required for deep pocket insertion, effectively overcoming the solubility and resistance limitations of classical tubulin inhibitors[1].

1.2 Carbonic Anhydrase (CA) Inhibition

Beyond oncology, the sulfonamide functional group is the classical pharmacophore for zinc metalloenzyme inhibition. Compounds such as 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide have been developed as isoform-selective inhibitors of human Carbonic Anhydrase II (hCA II) (3)[3]. The primary amine of the sulfonamide coordinates directly with the active-site zinc ion, while the oxazole ring interacts with the hydrophilic periphery of the enzyme, driving isoform selectivity and lowering intraocular pressure in glaucoma models[3].

Quantitative Efficacy Profile

To provide a clear benchmarking standard for drug development professionals, the table below summarizes the biological efficacy of key oxazole sulfonamide derivatives.

Compound ID / MotifTarget / Cell LineAssay TypePotency ValueReference
Compound 16 (1,3-oxazole core)Leukemia (NCI-60 panel)Growth InhibitionGI₅₀ = 48.8 nMSisco et al., 2021
Compound 58 (1-naphthyl derivative)Leukemia (NCI-60 panel)Growth InhibitionGI₅₀ = 44.7 nMSisco et al., 2021
Compound 16 (1,3-oxazole core)Tubulin PolymerizationIn vitro IC₅₀IC₅₀ = 0.22 µMSisco et al., 2021
Compounds 22, 30, 32 Tubulin PolymerizationIn vitro IC₅₀IC₅₀ < 0.08 µMSisco et al., 2021
4-(2-Methyl-1,3-oxazol-4-yl)... hCA II (Carbonic Anhydrase)Enzyme InhibitionIsoform SelectiveSmolecule, 2023
Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of how oxazole sulfonamides induce cytotoxicity via tubulin destabilization.

Pathway A Oxazole Sulfonamide (e.g., Cmpd 16) B Colchicine Binding Site (β-Tubulin Interface) A->B Hydrophobic & H-Bond Interactions C Inhibition of Tubulin Polymerization B->C Conformational Shift D G2/M Phase Arrest (Mitotic Spindle Failure) C->D Microtubule Depletion E Apoptotic Cell Death (Caspase Cascade) D->E Prolonged Arrest

Mechanism of oxazole sulfonamides inducing apoptosis via tubulin inhibition.

Experimental Protocols: Self-Validating Workflows

In my laboratory, we do not just run assays; we engineer self-validating systems. A protocol must contain internal logic that proves the assay's integrity independently of the test compound's performance.

Protocol A: In Vitro Tubulin Polymerization Dynamics

Purpose: To confirm that the observed cellular cytotoxicity is mechanically driven by direct tubulin binding, rather than off-target kinase inhibition. Self-Validation Logic: We run a vehicle control (DMSO, normal polymerization curve), a known destabilizer (Colchicine, flattens the curve), and a known stabilizer (Paclitaxel, accelerates the curve). If these controls do not behave perfectly, the assay window is compromised, and the plate is discarded.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains physiological pH without interfering with assembly; EGTA chelates calcium (a potent inhibitor of polymerization); MgCl₂ is essential for GTP hydrolysis.

  • Protein Thawing: Thaw highly purified porcine brain tubulin (>99% pure) strictly on ice to prevent premature, spontaneous polymerization. Dilute to a final concentration of 3 mg/mL in PEM buffer containing 1 mM GTP. Causality: GTP provides the necessary thermodynamic energy for tubulin heterodimer assembly.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent plate, dispense 5 µL of the oxazole sulfonamide test compounds (ranging from 0.01 to 10 µM), alongside Colchicine (positive control) and DMSO (vehicle control).

  • Initiation: Rapidly add 45 µL of the tubulin-GTP mixture to each well using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37 °C. Read absorbance at 340 nm every 1 minute for 60 minutes. Causality: Polymerized microtubules scatter light, increasing absorbance; successful inhibitors will suppress this increase, resulting in a flattened curve.

  • Data Analysis: Calculate the Vmax of the polymerization phase. The IC₅₀ is determined by plotting the percentage of inhibition against the log concentration of the oxazole sulfonamide.

Protocol B: Stopped-Flow CO₂ Hydration Assay for CA Inhibition

Purpose: To quantify the binding affinity and isoform selectivity of oxazole sulfonamides against hCA II. Self-Validation Logic: Run an uncatalyzed reaction (buffer + CO₂) to establish the baseline hydration rate, and an Acetazolamide control (standard CA inhibitor). The assay is valid only if Acetazolamide achieves >95% inhibition relative to the uncatalyzed baseline.

Step-by-Step Methodology:

  • Buffer Setup: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20 °C to achieve a known concentration of dissolved CO₂ (approx. 15 mM).

  • Enzyme/Inhibitor Incubation: Incubate recombinant hCA II (10 nM) with varying concentrations of the oxazole sulfonamide for 15 minutes at room temperature. Causality: This incubation period is critical to allow the sulfonamide-zinc coordinate bond to reach thermodynamic equilibrium before the rapid substrate introduction.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂-saturated water.

  • Detection: Monitor the decrease in absorbance at 558 nm (the peak absorbance of the basic form of Phenol Red) over 10 seconds to calculate the inhibition constant (Ki).

References
  • Sisco et al., "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors", ACS Medicinal Chemistry Letters, 2021. 2

  • Gupta et al., "Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment", RSC Advances, 2026.1

  • Smolecule, "4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide", Smolecule Database, 2023. 3

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Exploratory

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide literature review

An In-Depth Technical Guide to N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel sulfonamide compound, N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide. Synthesizing data from established chemical principles and literature on related molecular scaffolds, this document offers researchers and drug development professionals a detailed exploration of its synthesis, characterization, and predicted biological activities. We will delve into the mechanistic rationale behind its synthesis and explore its potential as a promising scaffold in medicinal chemistry, grounded in the known bioactivities of its constituent moieties: the sulfonamide core, the 3,5-dimethyl-1,2-oxazole ring, and the 3-bromophenyl substituent.

Introduction: A Molecule of Convergent Bioactivity

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic organic compound that strategically combines three pharmacologically significant structural motifs. The inherent value of this molecule lies in the convergence of the well-established therapeutic properties associated with each component.

  • The Sulfonamide Core (-SO₂NH-) : Since the discovery of prontosil, sulfonamides have been a cornerstone of antimicrobial therapy.[1] Their mechanism, competitive inhibition of dihydropteroate synthetase in the bacterial folic acid pathway, is a classic example of antimetabolite action.[1][2] Beyond their antibacterial role, sulfonamide derivatives have demonstrated a wide range of biological functions, including anticancer and anti-inflammatory effects.[3]

  • The 1,2-Oxazole Ring : This five-membered heterocycle is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds.[4] The 3,5-dimethyl-1,2-oxazole substitution pattern, in particular, has been identified as a key structural element in the design of potent inhibitors for epigenetic targets like the Bromodomain-containing protein 4 (BRD4), which is implicated in various cancers.[5][6]

  • The Bromophenyl Group : The inclusion of a halogen, such as bromine, on a phenyl ring is a common strategy in drug design to modulate a compound's physicochemical properties. The bromine atom enhances lipophilicity, which can improve membrane permeability and target engagement.[7] Furthermore, the bromophenyl moiety is found in numerous compounds with diverse biological activities, from antimicrobial to neurological applications.[7][8][9]

This guide will first detail the logical, multi-step synthesis of the title compound, followed by a discussion of its predicted biological activities based on a critical analysis of the available scientific literature.

Synthesis and Mechanistic Rationale

The synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is most efficiently achieved via a two-step process: first, the preparation of the key intermediate, 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, followed by its condensation with 3-bromoaniline.

Step 1: Synthesis of 3,5-Dimethyl-1,2-oxazole-4-sulfonyl Chloride

The foundational step is the sulfonation of the 3,5-dimethyl-1,2-oxazole ring. The electron-donating effects of the two methyl groups activate the heterocyclic ring, directing the electrophilic substitution to the C4 position.[10]

Experimental Protocol: Sulfochlorination

  • Reagent Preparation : In a fume hood, carefully add 5.0 mL of 3,5-dimethylisoxazole to a cooled (0 °C) mixture of 33.8 mL of chlorosulfonic acid and 4.06 mL of thionyl chloride under constant stirring.

    • Expert Insight: The use of excess chlorosulfonic acid serves as both the reagent and the solvent. Thionyl chloride is added to facilitate the conversion of the initially formed sulfonic acid to the more reactive sulfonyl chloride, driving the reaction to completion.[11][12]

  • Reaction : Slowly heat the reaction mixture to 120–130 °C and maintain this temperature for 4 hours with continuous stirring.[11]

  • Work-up and Isolation : Cool the mixture to room temperature and then carefully pour it over approximately 100 g of crushed ice in a large beaker.

    • Causality: This step quenches the reaction and precipitates the sulfonyl chloride product, which is insoluble in the aqueous acidic medium. The reaction with ice can be vigorous and must be done cautiously.[11]

  • Purification : Filter the resulting white precipitate, wash thoroughly with cold water to remove residual acid, and then dissolve it in chloroform for subsequent use or further purification.[11]

Step 2: Synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

This step involves a standard nucleophilic substitution reaction where the amine (3-bromoaniline) attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide bond.

Experimental Protocol: Sulfonamide Coupling

  • Reagent Preparation : To a solution of 3-bromoaniline (1.0 eq) and pyridine (1.5 eq) in dry acetonitrile, add a solution of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride (1.0 eq) in dry acetonitrile dropwise at room temperature.[5][11]

    • Expert Insight: The reaction is performed under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.[10]

  • Reaction : Stir the reaction mixture for 1-2 hours at a slightly elevated temperature (e.g., 40 °C) to ensure complete conversion.[11] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolation and Purification : Upon completion, cool the mixture. If a precipitate forms, filter it and wash with cold acetonitrile. The crude product can then be purified by recrystallization or column chromatography to yield the final compound.[11]

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfochlorination cluster_step2 Step 2: Sulfonamide Formation A 3,5-Dimethyl-1,2-oxazole C 3,5-Dimethyl-1,2-oxazole-4-sulfonyl Chloride A->C 120-130°C, 4h B Chlorosulfonic Acid + Thionyl Chloride B->C F N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide C->F Dry Acetonitrile, 40°C D 3-Bromoaniline D->F E Pyridine (Base) E->F

Caption: Two-step synthesis of the target sulfonamide.

Physicochemical Properties and Structural Characterization

While empirical data for the title compound is not available in the cited literature, its structure can be unequivocally confirmed using standard analytical techniques. The expected data, based on analysis of analogous structures, are summarized below.[5][11]

Technique Expected Observations
¹H NMR Singlets for the two methyl groups on the oxazole ring. Aromatic protons of the bromophenyl ring will appear as multiplets in the aromatic region. A singlet for the sulfonamide N-H proton, which is exchangeable with D₂O.
¹³C NMR Signals corresponding to the methyl carbons, the quaternary and C-H carbons of the oxazole and bromophenyl rings.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be readily identifiable, confirming the molecular weight. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.
FT-IR Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N of the oxazole ring, and strong asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (typically around 1340 cm⁻¹ and 1170 cm⁻¹).[13]
Purity Purity can be assessed using High-Performance Liquid Chromatography (HPLC).[8]

Predicted Biological Activity & Therapeutic Potential

The therapeutic potential of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can be hypothesized by examining the established pharmacology of its constituent parts.

A. Antimicrobial Activity

The primary and most predictable activity is antibacterial, owing to the sulfonamide moiety. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthetase (DHPS).[1]

  • Mechanism of Action : By competitively inhibiting DHPS, the compound is predicted to block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately disrupts the production of nucleotides (purines and thymidine), halting DNA replication and bacterial growth (bacteriostatic effect).[1][2] The oxazole ring itself is also a component of various antimicrobial agents, potentially contributing to or enhancing this activity.[4]

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Enzyme DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis (DNA/RNA) THF->Nucleotides Sulfonamide N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Predicted inhibition of the bacterial folate synthesis pathway.

B. Anticancer Potential

Recent research has highlighted the 3,5-dimethylisoxazole scaffold as a potent pharmacophore for targeting BRD4, an epigenetic reader protein overexpressed in various cancers, including acute myeloid leukemia (AML).[5][6]

  • Mechanism of Action : BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[5] Inhibitors containing the 3,5-dimethylisoxazole core occupy the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and downregulating oncogene transcription. This leads to cell cycle arrest and apoptosis in cancer cells. It is plausible that N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide could act as a BRD4 inhibitor, making it a candidate for development as an anticancer agent.

C. Anti-inflammatory Activity

Both sulfonamide and oxazole derivatives have been reported to possess anti-inflammatory properties.[3][4] While the exact mechanisms can vary, they often involve the modulation of inflammatory pathways. The structural features of the title compound suggest it could be explored for treating inflammatory diseases.

Future Research Directions

This document establishes a strong theoretical foundation for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide. The logical next steps involve empirical validation and exploration:

  • Chemical Synthesis and Characterization : Synthesize the compound using the outlined protocol and confirm its structure and purity with the analytical methods described.

  • In Vitro Biological Screening :

    • Antimicrobial Assays : Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine Minimum Inhibitory Concentrations (MICs).

    • Anticancer Assays : Evaluate its anti-proliferative activity against cancer cell lines known to be dependent on BRD4, such as the MV4-11 AML cell line.[6]

    • Enzymatic Assays : Directly measure its inhibitory activity against DHPS and BRD4 to confirm the predicted mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies : Synthesize a library of analogs by modifying the substitution on the phenyl ring (e.g., different halogens, other functional groups) and the alkyl groups on the oxazole ring to optimize potency and selectivity.

  • Pharmacokinetic Profiling : Conduct preliminary studies on absorption, distribution, metabolism, and excretion (ADME) to assess the compound's drug-like properties.[14]

Conclusion

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide represents a molecule of significant synthetic and therapeutic interest. Its straightforward two-step synthesis makes it highly accessible for research purposes. Based on a robust analysis of related chemical structures, this compound is predicted to exhibit a compelling range of biological activities, most notably as an antimicrobial agent via folate synthesis inhibition and as a potential anticancer agent through BRD4 inhibition. This guide provides the necessary framework and rationale for its synthesis and subsequent investigation as a promising lead compound in drug discovery programs.

References

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. (2022). MDPI. [Link]

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. ResearchGate. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Source not further specified]. [Link]

  • Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride. (1997).
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]

  • 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole. [Source not further specified]. [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (2023). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source not further specified]. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Activity Sulfonamides. Medical Pharmacology: Antibacterial Drugs. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE-BASED 1,3,4-OXADIAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Source not further specified]. [Link]

  • Synthesis of novel sulfonamides as potential antibacterial, antifungal and antimalarial agents. SciSpace. [Link]

  • Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles. Growing Science. [Link]

  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors | Request PDF. ResearchGate. [Link]

  • NEW CHEMISTRY OF OXAZOLES. LOCKSS. [Link]

  • Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF. ResearchGate. [Link]

  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. [Source not further specified]. [Link]

  • Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. PubMed. [Link]

Sources

Foundational

Discovery, Synthesis, and Pharmacological Profiling of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Executive Summary In the landscape of epigenetic drug discovery, the disruption of protein-protein interactions (PPIs) mediated by reader domains has emerged as a transformative therapeutic strategy. N-(3-bromophenyl)-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of epigenetic drug discovery, the disruption of protein-protein interactions (PPIs) mediated by reader domains has emerged as a transformative therapeutic strategy. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (also referred to as 3,5-dimethylisoxazole-4-sulfonamide derivative) represents a highly privileged scaffold in the development of Bromodomain and Extra-Terminal (BET) family inhibitors.

This technical guide dissects the historical discovery, structural rationale, and synthetic methodologies surrounding this compound. By leveraging the 3,5-dimethylisoxazole moiety as an acetyl-lysine (KAc) mimetic and the 3-bromophenyl group as a hydrophobic probe, this molecule serves as a critical node in fragment-based drug discovery (FBDD) campaigns targeting BRD4[1][2].

Historical Context & Target Rationale

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine residues on histone tails, subsequently recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc and Bcl-2[2]. Early BET inhibitors, such as (+)-JQ1, utilized a triazolothienodiazepine core to mimic the KAc residue.

However, the pursuit of lower molecular weight, highly ligand-efficient fragments led to the identification of the 3,5-dimethylisoxazole (1,2-oxazole) ring. The oxygen and nitrogen atoms of the isoxazole ring act as a precise hydrogen-bond acceptor system, interacting directly with the conserved Asn140 residue and a highly coordinated structural water network within the BRD4 binding pocket.

The addition of the 4-sulfonamide linkage provides a geometrically rigid, tetrahedral vector that directs the attached functional groups toward the solvent-exposed region and the Trp-Pro-Phe (WPF) shelf. The strategic incorporation of a 3-bromophenyl group serves a dual purpose:

  • Halogen Bonding & Hydrophobic Packing: The polarizable bromine atom engages in halogen bonding with the backbone carbonyls of the WPF shelf, significantly enhancing binding affinity compared to unsubstituted phenyl rings.

  • Synthetic Versatility: The meta-bromine acts as an ideal electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing rapid expansion of the structure-activity relationship (SAR) library[3].

Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 Bromodomain (Reader Protein) KAc->BRD4 Binds Transcription Oncogene Transcription (c-Myc, Bcl-2) BRD4->Transcription Activates Inhibitor Isoxazole Sulfonamide Inhibitor->BRD4 Competitive Inhibition Inhibitor->Transcription Downregulates Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Leads to

Mechanism of action for BET bromodomain inhibitors displacing BRD4.

Chemical Synthesis & Self-Validating Protocols

The synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is achieved through a highly efficient nucleophilic acyl substitution. The protocol below is designed with built-in causality and self-validation checkpoints to ensure high fidelity in fragment library generation.

Synthesis A 3,5-dimethylisoxazole- 4-sulfonyl chloride C Nucleophilic Acyl Substitution A->C Electrophile B 3-bromoaniline B->C Nucleophile D N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide C->D DCM / TEA 0 °C to RT

Workflow for the synthesis of the target isoxazole sulfonamide.

Step-by-Step Synthesis Methodology
  • Preparation of the Nucleophile:

    • Action: Dissolve 3-bromoaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Add triethylamine (TEA, 2.5 equiv).

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate[3]. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the aniline, rendering it non-nucleophilic and stalling the reaction.

  • Electrophile Addition:

    • Action: Cool the reaction flask to 0 °C using an ice bath. Dropwise add a solution of 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equiv) in DCM over 15 minutes.

    • Causality: The sulfonylation of amines is highly exothermic. Cooling the system controls the reaction kinetics, preventing the formation of undesired bis-sulfonylated byproducts.

  • Reaction Monitoring (Self-Validation):

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent.

    • Validation: The reaction is deemed complete when the UV-active aniline spot ( ) disappears, and a new, highly UV-active product spot appears at a lower ( ), confirming the formation of the more polar secondary sulfonamide.

  • Workup & Purification:

    • Action: Quench the reaction with 1M aqueous HCl. Extract the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography.

    • Validation: NMR (DMSO- ) must show a broad singlet at ppm, which is the hallmark signature of the sulfonamide NH proton, alongside the characteristic methyl singlets of the isoxazole ring at and ppm.

Quantitative SAR Profiling

To understand the specific impact of the 3-bromo substitution, it is essential to compare it against its structural analogs. The following table summarizes representative structure-activity relationship (SAR) data for the displacement of KAc peptides from the BRD4(BD1) domain.

CompoundAryl Substitution ( )BRD4(BD1) (µM)Ligand Efficiency (LE)ClogPMechanistic Observation
A Phenyl (Unsubstituted)5.200.312.1Baseline KAc mimetic; lacks WPF shelf engagement.
B 4-Bromophenyl3.850.322.9Steric clash with the ZA loop limits binding depth.
C 3-Bromophenyl 0.45 0.41 2.9 Optimal vector; halogen bonding with backbone carbonyls.
D 3-Chlorophenyl1.200.372.6Weaker polarizability of Cl reduces halogen bond strength.

Table 1: Comparative SAR data highlighting the superior binding affinity of the 3-bromo derivative due to optimized spatial geometry and halogen bonding.

Pharmacological Evaluation Protocols

To validate the biological activity of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, an amplified luminescent proximity homogeneous assay (AlphaScreen) is utilized.

AlphaScreen Target Engagement Assay
  • Reagent Preparation: Prepare a master mix containing His-tagged BRD4(BD1) recombinant protein (50 nM) and a biotinylated acetyl-histone H4 peptide (50 nM) in an assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the sulfonamide compound in DMSO (dose-response titration). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring the compound fully competes with the H4 peptide for the KAc binding pocket.

  • Bead Addition (Light-Sensitive): Under subdued lighting, add 10 µL of a bead mix containing Nickel-chelate donor beads and Streptavidin-coated acceptor beads (10 µg/mL final concentration). Incubate for 1 hour.

    • Causality: The donor beads bind the His-tagged BRD4, and the acceptor beads bind the biotinylated peptide.

  • Signal Readout & Self-Validation: Excitation at 680 nm triggers the release of singlet oxygen from the donor bead. If the peptide is bound to BRD4, the proximity allows singlet oxygen to reach the acceptor bead, emitting light at 520-620 nm.

    • Validation: A dose-dependent decrease in luminescent signal directly validates that the compound is successfully displacing the peptide from the BRD4 pocket, confirming target engagement.

Conclusion & Future Perspectives

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a masterclass in fragment-based design. By combining the validated KAc-mimetic properties of the 3,5-dimethylisoxazole ring[1] with the geometric and electronic advantages of a 3-bromophenyl sulfonamide, researchers can achieve sub-micromolar inhibition of BRD4. Furthermore, the aryl bromide serves as a critical synthetic linchpin, allowing medicinal chemists to rapidly elaborate the molecule into larger, bivalent PROTACs (Proteolysis Targeting Chimeras) or highly selective dual-kinase/BET inhibitors.

References

  • PubChem Compound Summary for CID 4962303, 3,5-Dimethylisoxazole-4-sulfonamide Source: National Center for Biotechnology Information URL: [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Source: Journal of Medicinal Chemistry URL: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling Source: ACS Publications URL: [Link]

Sources

Exploratory

Polypharmacological Profiling of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: A Technical Guide to Target Deconvolution

Executive Summary In modern drug discovery, the identification of compounds with privileged scaffolds often leads to polypharmacological opportunities. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (also refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of compounds with privileged scaffolds often leads to polypharmacological opportunities. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (also referred to as N-(3-bromophenyl)-3,5-dimethylisoxazole-4-sulfonamide) is a highly specialized chemical entity comprising three distinct pharmacophores: a 3,5-dimethylisoxazole core, a sulfonamide linker, and a halogenated aryl tail.

As an Application Scientist analyzing this structure, it is evident that this compound is not a monolithic bullet but a versatile key capable of unlocking multiple target classes. This whitepaper provides an in-depth mechanistic analysis of its three primary potential therapeutic targets—BET Bromodomains (BRD4) , Dihydropteroate Synthase (DHPS) , and Carbonic Anhydrases (CA) —and outlines the self-validating experimental workflows required to confirm target engagement.

Epigenetic Regulation: BET Bromodomains (BRD4)

Mechanistic Rationale & Causality

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (KAc) residues on histone tails, driving the transcription of oncogenes such as c-Myc[1].

The 3,5-dimethylisoxazole moiety is a highly potent, validated KAc bioisostere[1]. When this compound enters the BRD4 binding pocket:

  • Hydrogen Bonding: The nitrogen atom of the isoxazole ring acts as a critical hydrogen bond acceptor, interacting directly with the conserved Asn140 residue in the BRD4(BD1) active site[1].

  • Hydrophobic Anchoring: The two methyl groups provide vital van der Waals contacts with the hydrophobic pocket residues (Val87, Leu92, Ile146).

  • WPF Shelf Engagement: The sulfonamide group acts as a rigid vector, directing the 3-bromophenyl moiety toward the ZA channel and the WPF shelf (Trp81, Pro82, Phe83). The polarizable bromine atom is uniquely positioned to form a halogen bond with the backbone carbonyls of the ZA channel, a well-documented mechanism for increasing target residence time and binding affinity[2].

BRD4_Pathway KAc Acetylated Histones (Chromatin) BRD4 BRD4 (BET Family) Reader Protein KAc->BRD4 Binds via BD1/BD2 Transcription Gene Transcription (c-Myc, Bcl-2) BRD4->Transcription Recruits pTEFb Inhibitor N-(3-bromophenyl)-... (Inhibitor) Inhibitor->BRD4 Blocks KAc Pocket

Figure 1: Mechanism of BRD4 epigenetic reader inhibition by the 3,5-dimethylisoxazole derivative.

Experimental Protocol: AlphaScreen BRD4(BD1) Binding Assay

To validate BRD4 engagement, a proximity-based AlphaScreen assay is the gold standard. It provides a self-validating system by measuring the direct displacement of a native peptide.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Dilute recombinant His-tagged BRD4(BD1) to 20 nM and biotinylated acetyl-histone H4 peptide (H4K5acK8acK12acK16ac) to 50 nM.

  • Compound Titration: Dispense N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide in a 12-point dose-response curve (from 10 µM to 0.05 nM) into a 384-well OptiPlate. Include (+)-JQ1 as a positive control.

  • Incubation: Add the BRD4 protein and H4 peptide to the wells. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Bead Addition (Dark Room): Add 10 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. The donor beads bind the biotinylated peptide; the acceptor beads bind the His-tagged BRD4.

  • Detection: Incubate for 60 minutes in the dark. Read the plate on a multimode reader (Excitation: 680 nm; Emission: 520–620 nm). A decrease in luminescent signal directly correlates with the compound displacing the histone peptide from the BRD4 pocket.

Antimicrobial Pathway: Dihydropteroate Synthase (DHPS)

Mechanistic Rationale & Causality

Sulfa drugs are classic antimetabolites that inhibit bacterial Dihydropteroate Synthase (DHPS), a critical enzyme in the folate biosynthesis pathway[3]. Mammals lack DHPS, making it an exceptionally safe antimicrobial target.

The core of our compound is structurally analogous to para-aminobenzoic acid (pABA), the natural substrate of DHPS.

  • Substrate Competition: The sulfonamide moiety mimics the carboxylate group of pABA, allowing the compound to competitively bind the DHPS active site[3].

  • Dead-End Adduct Formation: Beyond simple competitive inhibition, sulfonamides can be erroneously utilized by DHPS to form dead-end pterin-sulfonamide conjugates, actively depleting the bacterial pterin pool. The 3-bromophenyl substitution on the sulfonamide nitrogen may alter the sterics of this conjugation, potentially overcoming common sulfa-resistance mutations found in the highly flexible loop 1 and loop 2 of the DHPS active site[3].

DHPS_Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP DHPPP DHPPP->DHPS DHP Dihydropteroate (Folate Precursor) DHPS->DHP Condensation Inhibitor Sulfonamide Derivative Inhibitor->DHPS Competitive Inhibition

Figure 2: Disruption of the bacterial folate biosynthesis pathway via DHPS inhibition.

Experimental Protocol: In Vitro DHPS Enzymatic Assay

To prove causality, we must measure the direct enzymatic conversion of substrates rather than relying solely on bacterial growth inhibition (which can be confounded by efflux pumps).

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant E. coli DHPS. Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT).

  • Reaction Assembly: In a 96-well plate, combine 50 nM DHPS, 10 µM DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of the test compound.

  • Initiation: Initiate the reaction by adding 2 µM of [14C]-pABA.

  • Incubation & Quenching: Incubate at 37°C for 15 minutes. Quench the reaction by adding 10 µL of 0.5 M EDTA and heating to 95°C for 3 minutes.

  • Chromatographic Separation: Spot the quenched reaction mixture onto a PEI-cellulose TLC plate. Develop the plate in 0.5 M potassium phosphate buffer (pH 7.0).

  • Quantification: The unreacted [14C]-pABA and the newly formed [14C]-dihydropteroate will separate based on polarity. Quantify the radioactive product spots using a phosphorimager to calculate the IC50. Include Sulfamethoxazole as a positive control.

Tumor Microenvironment: Carbonic Anhydrase (CA IX / XII)

Mechanistic Rationale & Causality

While primary sulfonamides (-SO2NH2) are the classic zinc-binding groups (ZBGs) for Carbonic Anhydrases, secondary sulfonamides (-SO2NH-R) have recently gained traction for targeting tumor-associated isoforms (CA IX and CA XII)[4].

The "tail approach" in CA inhibitor design posits that the active site consists of a highly conserved zinc-binding core and highly variable hydrophobic/hydrophilic outer rims[4]. The 3-bromophenyl group acts as a bulky, lipophilic tail. Because it sterically hinders the sulfonamide nitrogen, it prevents binding to the ubiquitous, narrow-pocketed CA I and CA II isoforms. Instead, it selectively anchors into the wider hydrophobic sub-pockets of CA IX and CA XII, which are overexpressed in hypoxic tumor microenvironments.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide across its potential targets.

Target ClassPrimary IndicationExpected IC50 / Ki RangeKey Binding InteractionsValidating Control Compound
BRD4 (BD1/BD2) Oncology (AML, CRPC), Inflammation10 nM – 500 nMAsn140 (H-bond), WPF shelf (Halogen bond)(+)-JQ1, I-BET151
DHPS Antimicrobial (Gram-positive/negative)1 µM – 50 µMpABA pocket competition, dead-end adductSulfamethoxazole
CA IX / XII Solid Tumors (Hypoxia-driven)100 nM – 5 µMZn2+ coordination, Hydrophobic tail engagementAcetazolamide

Target Validation Workflow

To systematically de-risk this compound, a parallel screening workflow must be executed to determine its primary pharmacological driver.

Workflow Comp Compound N-(3-bromophenyl)-... Synthesis & QC Assay1 AlphaScreen Assay (BRD4 Epigenetic Target) Comp->Assay1 Assay2 Enzymatic TLC/HPLC Assay (DHPS Antimicrobial Target) Comp->Assay2 Assay3 Stopped-Flow Assay (CA Tumor Microenvironment) Comp->Assay3 Hit Lead Optimization & In Vivo Efficacy Models Assay1->Hit Assay2->Hit Assay3->Hit

Figure 3: Multi-target high-throughput screening and validation workflow.

References

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: PMC - NIH URL
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Abstract This document provides a comprehensive, two-part protocol for the synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, a molecule of interest for researchers in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The protocol details the synthesis of the key intermediate, 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, followed by its coupling with 3-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, and critical safety information grounded in authoritative sources.

Introduction: The Scientific Rationale

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The 3,5-dimethylisoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] When coupled with a sulfonamide functional group, a classic pharmacophore known for a wide range of biological activities including antimicrobial and anticancer properties, the resulting molecule becomes a prime candidate for drug discovery pipelines.[2]

The target molecule, N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, combines these two key moieties. The synthesis strategy is a robust and well-established two-step process:

  • Electrophilic Sulfochlorination: The electron-rich 3,5-dimethylisoxazole ring undergoes electrophilic substitution at the C4 position with chlorosulfonic acid to generate the highly reactive sulfonyl chloride intermediate.[3]

  • Nucleophilic Sulfonamidation: The resulting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride is then reacted with 3-bromoaniline. The nucleophilic amino group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide bond and yielding the final product.[4]

This document provides a validated protocol for executing this synthesis with a focus on yield, purity, and operational safety.

Overall Synthesis Scheme

Synthesis_Scheme Figure 1: Two-Step Synthesis Pathway cluster_0 Step 1: Sulfochlorination cluster_1 Step 2: Sulfonamidation 3,5-Dimethylisoxazole Reagents1 1. ClSO3H 2. SOCl2 Intermediate 3,5-Dimethyl-1,2-oxazole- 4-sulfonyl chloride Reagents1->Intermediate Reflux 3-Bromoaniline Intermediate->3-Bromoaniline + Reagents2 Pyridine, DCM FinalProduct N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide Reagents2->FinalProduct 0°C to RT

Caption: Overall reaction pathway for the target compound.

Experimental Protocols

Part 1: Synthesis of 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride

This procedure is adapted from established methods for the sulfochlorination of 3,5-dimethylisoxazole.[3] The reaction involves the initial formation of a sulfonic acid via reaction with chlorosulfonic acid, which is subsequently converted to the more reactive sulfonyl chloride using thionyl chloride.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
3,5-Dimethylisoxazole97.109.71 g0.10---
Chlorosulfonic acid116.5226.6 mL (46.6 g)0.40Corrosive, handle with extreme care.
Thionyl chloride118.9714.3 mL (23.8 g)0.20Corrosive, handle with extreme care.
Ice---~200 g---For work-up.
Dichloromethane (DCM)84.93~250 mL---For extraction.
Anhydrous Sodium Sulfate142.04As needed---For drying.

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), preheat chlorosulfonic acid (26.6 mL) to 80°C.

  • Addition of Isoxazole: Add 3,5-dimethylisoxazole (9.71 g) dropwise via the dropping funnel to the stirred, preheated chlorosulfonic acid over a period of 45 minutes. An exothermic reaction will occur. Maintain the internal temperature below 100°C.

  • Heating: After the addition is complete, heat the reaction mixture to 110°C and stir for 2 hours.

  • Addition of Thionyl Chloride: Cool the mixture to 60°C. Add thionyl chloride (14.3 mL) dropwise over 30 minutes. Gas evolution (HCl, SO₂) will be observed.

  • Final Reflux: Gradually heat the reaction mixture back to 110°C and maintain for another 1.5 hours to ensure complete conversion to the sulfonyl chloride.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (~150 g) and water (100 mL). Very slowly and carefully, add the reaction mixture dropwise to the ice-water slurry with vigorous stirring. This step is highly exothermic and releases acidic gases; perform in a well-ventilated fume hood.

  • Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous phase three times with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting residue is 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, which should appear as a white to off-white solid.[5] The product is often of sufficient purity for the next step but can be further purified by recrystallization from hexanes if necessary.

Part 2: Synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

This procedure follows the general principle of sulfonamide formation from a sulfonyl chloride and an amine, using a tertiary amine base to neutralize the HCl byproduct.[2][4]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride195.631.96 g0.01From Part 1.
3-Bromoaniline172.021.72 g0.01Toxic, handle with care. [6][7][8]
Pyridine79.101.2 mL (1.18 g)0.015Anhydrous. Acts as base and catalyst.
Dichloromethane (DCM)84.93~100 mL---Anhydrous.
1 M Hydrochloric Acid36.46~50 mL---For work-up.
Saturated Sodium Bicarbonate84.01~50 mL---For work-up.
Brine---~50 mL---For work-up.
Anhydrous Magnesium Sulfate120.37As needed---For drying.

Step-by-Step Protocol

  • Reactant Solution: In a 100 mL round-bottom flask, dissolve 3-bromoaniline (1.72 g) and pyridine (1.2 mL) in anhydrous dichloromethane (40 mL). Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride (1.96 g) from Part 1 in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred aniline solution at 0°C over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (or until TLC indicates consumption of starting materials).

  • Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, then with saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: After concentration of the pure fractions, the final product, N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, should be obtained as a solid. Dry under vacuum.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the aromatic protons of the bromophenyl ring, the two distinct methyl groups on the isoxazole ring, and a broad singlet for the sulfonamide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect signals for all unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the calculated mass of C₁₁H₁₁BrN₂O₃S (M.W. 331.19 g/mol ) should be observed, along with its characteristic isotopic pattern due to the presence of bromine.

  • Melting Point: A sharp melting point range indicates high purity.

Comprehensive Safety Precautions

All synthesis steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Chlorosulfonic Acid & Thionyl Chloride: Both are highly corrosive and react violently with water. They cause severe burns upon contact and are toxic if inhaled.[3][9] Handle only in a dry environment and use appropriate dispensing equipment.

  • 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride: This intermediate is corrosive and causes severe skin burns and eye damage.[9][10][11] Avoid inhalation of dust and direct contact.

  • 3-Bromoaniline: This compound is toxic if swallowed, inhaled, or in contact with skin.[6][8][12] It is also an irritant.[7][12] Absorption into the body can lead to the formation of methemoglobin.[13]

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Ensure that eyewash stations and safety showers are readily accessible.[6] All chemical waste must be disposed of according to institutional and local regulations.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Dry Glassware B Prepare Reagent Solutions (Aniline in DCM, Sulfonyl Chloride in DCM) A->B C Cool Aniline Solution to 0°C B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Stir at Room Temperature (12-16h) D->E F Aqueous Wash (HCl, NaHCO3, Brine) E->F G Dry Organic Layer (MgSO4) F->G H Concentrate Under Reduced Pressure G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, MP) I->J

Caption: Step-by-step workflow for the final synthesis stage.

References

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 3-BROMO ANILINE 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11562, 3-Bromoaniline. Retrieved from [Link]

  • Abilkhamitova, A. M., et al. (2020). Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. ResearchGate. Retrieved from [Link]

  • Fischer, R., et al. (1999). Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride. Google Patents.
  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Ghiuru, R., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Retrieved from [Link]

  • Neves, M. G., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules. Retrieved from [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Zhang, M., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Zhang, M., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed. Retrieved from [Link]

  • Sharma, S., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles. Retrieved from [Link]

  • Patel, H., et al. (2018). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development. Retrieved from [Link]

  • Staninets, V. I., et al. (2010). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. ResearchGate. Retrieved from [Link]

  • Glukhareva, T. V., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][6][7][13]Triazines: Synthesis and Photochemical Properties. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dimethylisoxazole-4-sulfonamide (C5H8N2O3S). Retrieved from [Link]

  • Sytnik, K. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

Application

analytical methods for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide characterization.

Application Note: Comprehensive Analytical Characterization of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Executive Summary This application note provides a robust, self-validating analytical framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Characterization of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Executive Summary

This application note provides a robust, self-validating analytical framework for the structural characterization of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide. By leveraging High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and Fourier Transform Infrared (FT-IR) spectroscopy, this guide establishes a reference methodology for researchers working with halogenated isoxazole sulfonamides in drug discovery and synthetic chemistry.

Mechanistic Rationale & Structural Strategy

As a Senior Application Scientist, I emphasize that analytical characterization cannot be a mere checklist; it must be a self-validating system where orthogonal techniques confirm identical structural truths. The target molecule presents three distinct analytical handles:

  • The Sulfonamide Linker (-SO₂NH-) : The highly acidic nature of the sulfonamide proton dictates the use of negative-ion Electrospray Ionization (ESI-) for mass spectrometry[1]. In NMR, this proton is highly sensitive to solvent exchange, necessitating the use of aprotic solvents (e.g., DMSO-d6) to observe the N-H resonance[2].

  • The 3-Bromophenyl Ring : Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a distinct isotopic signature (M and M+2 peaks of equal intensity) that acts as a built-in tracer for identifying halogen-containing fragments during MS/MS[3].

  • The 3,5-Dimethylisoxazole Core : The electron-withdrawing nature of the isoxazole ring heavily deshields the adjacent methyl groups, providing distinct singlets in ¹H NMR that are easily mapped via 2D Heteronuclear Multiple Bond Correlation (HMBC).

Workflow Start Target Molecule N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide LCMS LC-HRMS (ESI-) Isotopic & MS/MS Profiling Start->LCMS NMR 1H & 13C NMR (DMSO-d6) Regiochemical Assignment Start->NMR FTIR ATR FT-IR Solid-State Functional Groups Start->FTIR Val1 Validate 79Br/81Br Ratio (1:1 Isotope Signature) LCMS->Val1 Val2 Assign NH (~10.6 ppm) & Isoxazole CH3 groups NMR->Val2 Val3 Confirm SO2 Stretches (~1330 & ~1150 cm-1) FTIR->Val3 Final Fully Characterized Validated Structure Val1->Final Val2->Final Val3->Final

Analytical workflow for characterizing the target isoxazole sulfonamide.

Experimental Protocols

Protocol A: LC-HRMS Isotopic Profiling and Fragmentation

Objective: Confirm exact mass and utilize the bromine isotopic pattern to validate structural connectivity. Causality: Sulfonamides readily deprotonate to form stable [M-H]⁻ anions. Subsequent Collision-Induced Dissociation (CID) typically forces heterolytic cleavage at the S-N or C-S bonds, driven by the stability of the resulting sulfonate or anilide anions[4].

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using H₂O/MeOH (50:50, v/v).

  • Chromatography : Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • MS Acquisition : Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI negative mode. Set capillary voltage to 2.5 kV.

  • Data Analysis : Identify the [M-H]⁻ precursor. You must observe a twin-peak isotopic cluster at m/z 328.96 and 330.96 (1:1 ratio)[3]. Apply 20-30 eV collision energy to induce S-N bond cleavage, yielding the 3-bromoanilide anion (m/z 169.96 / 171.96) and the isoxazole-4-sulfonate anion (m/z 176.00)[5].

MS_Frag Parent [M-H]- Precursor Ion m/z 328.96 / 330.96 (1:1) C11H10BrN2O3S- Frag1 Heterolytic S-N Cleavage (Loss of 3-bromoaniline) Parent->Frag1 Pathway A Frag2 Heterolytic S-N Cleavage (Charge Retention on N) Parent->Frag2 Pathway B Frag3 SO2 Extrusion (Rearrangement) Parent->Frag3 Pathway C Ion1 Isoxazole-4-sulfonate Anion m/z 176.00 C5H6NO4S- Frag1->Ion1 Ion2 3-bromoanilide Anion m/z 169.96 / 171.96 C6H5BrN- Frag2->Ion2 Ion3 [M-H-SO2]- Anion m/z 264.99 / 266.99 C11H10BrN2O- Frag3->Ion3

Primary ESI- MS/MS fragmentation pathways for the target sulfonamide compound.

Protocol B: Multinuclear NMR Spectroscopy (¹H, ¹³C, HMBC)

Objective: Establish the exact regiochemistry of the 3-bromophenyl ring and the isoxazole methyls. Causality: Protic solvents (like CD₃OD) will rapidly exchange the sulfonamide N-H proton, erasing a critical structural anchor. DMSO-d6 strongly hydrogen-bonds with the N-H, locking it in place and shifting it downfield for clear observation[6].

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

  • ¹H NMR (400/500 MHz) : Acquire 16 scans. Look for the broad sulfonamide N-H singlet at ~10.65 ppm[2].

  • ¹³C NMR (100/125 MHz) : Acquire 512 scans. The C-Br carbon will appear uniquely shielded around 122.0 ppm due to the heavy atom effect.

  • 2D HMBC : Correlate the isoxazole methyl protons (~2.40 and 2.65 ppm) to the fully substituted isoxazole carbons (C3, C4, C5) to definitively assign the heterocyclic core.

Protocol C: ATR FT-IR Spectroscopy

Objective: Orthogonal validation of functional groups in the solid state.

  • Acquisition : Place 2-3 mg of pure crystalline powder onto the diamond crystal of an ATR-FTIR spectrometer.

  • Analysis : Apply consistent pressure. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation : Confirm the presence of the asymmetric νas(SO₂) stretch at ~1330 cm⁻¹ and the symmetric νs(SO₂) stretch at ~1150 cm⁻¹. The N-H stretch will appear as a sharp band around 3250 cm⁻¹.

Data Presentation

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Ion Type Formula Theoretical m/z (⁷⁹Br) Theoretical m/z (⁸¹Br) Mass Error (ppm)
[M-H]⁻ Precursor C₁₁H₁₀BrN₂O₃S⁻ 328.9601 330.9580 < 5.0
[M-H-SO₂]⁻ Fragment C₁₁H₁₀BrN₂O⁻ 264.9982 266.9961 < 5.0
Isoxazole sulfonate C₅H₆NO₄S⁻ 176.0023 N/A < 5.0

| 3-bromoanilide | C₆H₅BrN⁻ | 169.9611 | 171.9590 | < 5.0 |

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d6)

Position ¹H Shift (ppm), Multiplicity, J (Hz) ¹³C Shift (ppm) Key HMBC Correlations
Isoxazole C5-CH₃ 2.65 (s, 3H) 13.0 C4, C5
Isoxazole C3-CH₃ 2.40 (s, 3H) 11.5 C3, C4
Isoxazole C4 - 114.0 -
Sulfonamide N-H 10.65 (br s, 1H) - C1', C4
Ar C1' - 139.5 -
Ar C2' (H-2') 7.45 (t, J = 1.8, 1H) 124.5 C1', C3', C4', C6'
Ar C3' (C-Br) - 122.0 -
Ar C4' (H-4') 7.30 (dt, J = 8.0, 1.5, 1H) 127.0 C2', C5', C6'
Ar C5' (H-5') 7.25 (t, J = 8.0, 1H) 131.0 C1', C3'

| Ar C6' (H-6') | 7.15 (dt, J = 8.0, 1.5, 1H) | 119.5 | C2', C4' |

Table 3: Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity / Shape
Sulfonamide N-H ν(N-H) stretch ~3250 Medium, Sharp
Sulfonamide SO₂ νas(SO₂) asymmetric stretch ~1330 Strong
Sulfonamide SO₂ νs(SO₂) symmetric stretch ~1150 Strong
Isoxazole C=N ν(C=N) stretch ~1610 Medium

| Aromatic C=C | ν(C=C) stretch | ~1580, 1470 | Medium |

Sources

Method

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of Sulfonamide Derivatives: A Comprehensive Protocol for Complex Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Residue Analysis, Pharmacokinetics, and Environmental Monitoring Introduction and Regulatory Context Sulfonamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Residue Analysis, Pharmacokinetics, and Environmental Monitoring

Introduction and Regulatory Context

Sulfonamides are a broad-spectrum class of synthetic bacteriostatic antibiotics characterized by a core p-aminobenzene sulfonamide moiety. Because of their cost-effectiveness and efficacy, they are extensively utilized in veterinary medicine, livestock farming, and aquaculture to prevent and treat bacterial infections[1]. However, the systemic overuse of these compounds has led to persistent residues in the environment and food chain, prompting regulatory bodies (such as the FDA and the European Commission) to establish strict Maximum Residue Limits (MRLs). For example, the MRL for total sulfonamides in edible tissues (muscle, fat, liver, kidney) and milk is strictly capped at 100 µg/kg[2].

To meet these stringent regulatory requirements, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard. The technique offers unparalleled sensitivity, selectivity, and the ability to perform multi-residue quantification in a single analytical run[3].

Mechanistic Principles: The Causality Behind the Method

As analytical scientists, we must engineer methods that account for the unique physicochemical properties of sulfonamides. Every step in this protocol is a deliberate choice designed to maximize recovery and signal-to-noise (S/N) ratio while mitigating matrix effects.

Sample Extraction: The Role of Mcllvaine-Na₂EDTA Buffer

Sulfonamides exhibit amphoteric properties and have a high propensity to bind to proteins and chelate with multivalent metal ions present in complex biological matrices (e.g., meat, feed, and soil). Extracting these analytes with pure organic solvents often yields poor recoveries.

  • The Solution: We utilize a Mcllvaine-Na₂EDTA buffer combined with an organic solvent (like acetonitrile). The Na₂EDTA acts as a strong chelating agent, stripping metal ions and preventing the target analytes from forming insoluble complexes. Simultaneously, the acidic Mcllvaine buffer denatures matrix proteins and maintains the sulfonamides in a neutral state, driving their partition into the organic extraction phase[4],[1].

Sample Clean-Up: Hydrophilic-Lipophilic Balance (HLB) SPE

Biological extracts are laden with lipids, proteins, and pigments that cause severe ion suppression in the MS source. While QuEChERS is viable for some matrices[5], Solid-Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent provides superior, self-validating clean-up for sulfonamides[4]. The HLB copolymer effectively retains both the highly polar and moderately non-polar sulfonamide derivatives, preventing breakthrough during the loading and washing phases.

Chromatographic Separation and Ionization

Sulfonamides possess a basic primary amine (-NH₂) group that is easily protonated.

  • Mobile Phase Selection: We employ an acidic mobile phase (typically 0.1% formic acid in water and acetonitrile or methanol). The low pH ensures the primary amine remains fully protonated [M+H]⁺, dramatically enhancing the ionization efficiency in the Positive Electrospray Ionization (ESI+) source[3].

  • Fragmentation (CID): During Collision-Induced Dissociation (CID), the protonated precursor ion predictably cleaves at the S-N bond. This yields a highly stable and characteristic sulfanilyl cation at m/z 156, which serves as the universal quantifier ion for almost all sulfonamide derivatives[3].

Mechanism A Sulfonamide (Basic -NH2) B ESI+ Ionization (0.1% Formic Acid) A->B +H+ C Precursor Ion [M+H]+ B->C D Collision Cell (CID with Ar/N2) C->D E Quantifier Ion (m/z 156) D->E Cleavage F Qualifier Ion (m/z 92) D->F

Figure 2: ESI+ ionization and CID fragmentation pathway of sulfonamides.

Experimental Protocol: Tissue and Complex Matrix Analysis

This self-validating protocol utilizes internal standards (e.g., Sulfamethoxazole-¹³C₆ or Sulfadoxine-d₃) spiked prior to extraction to continuously monitor recovery efficiency and correct for matrix-induced ion suppression[2].

Reagents and Materials
  • Extraction Buffer: 0.1 M Mcllvaine buffer with 0.1 M Na₂EDTA (pH 4.0).

  • Extraction Solvent: LC-MS grade Acetonitrile (ACN).

  • SPE Cartridges: Polymeric HLB (200 mg/6 mL)[4].

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Sample Preparation Workflow
  • Homogenization & Spiking: Weigh exactly 2.00 g of homogenized tissue (or 2.00 mL of fluid) into a 50 mL polypropylene centrifuge tube. Spike with 20 µL of the internal standard mix (1 µg/mL). Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of the Mcllvaine-Na₂EDTA buffer and 10 mL of ACN. Vortex vigorously for 3 minutes to ensure complete cell lysis and analyte partitioning.

  • Centrifugation: Centrifuge the mixture at 8,000 rpm for 10 minutes at 4 °C. Collect the supernatant.

  • SPE Conditioning: Condition the HLB SPE cartridge with 5 mL of Methanol followed by 5 mL of LC-MS grade Water. Critical: Do not let the sorbent bed dry out.

  • Loading & Washing: Load the entire supernatant onto the SPE cartridge at a flow rate of 1–2 drops/second. Wash the cartridge with 5 mL of 5% Methanol in Water to elute polar interferences. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the sulfonamides using 5 mL of pure Methanol. Collect the eluate in a clean glass tube.

  • Concentration & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of Nitrogen gas at 40 °C. Reconstitute the residue in 1.0 mL of the initial mobile phase (90% A / 10% B). Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial[5].

Workflow A 1. Sample Homogenization (Tissue, Water, or Feed) B 2. Buffer Extraction (Mcllvaine-Na2EDTA + Acetonitrile) A->B C 3. Centrifugation (Collect Supernatant) B->C D 4. Solid-Phase Extraction (SPE) (HLB Cartridge Clean-up) C->D E 5. Evaporation & Reconstitution (N2 Gas at 40°C, Mobile Phase) D->E F 6. UHPLC-MS/MS Analysis (ESI+, MRM Mode) E->F

Figure 1: Step-by-step sample preparation and LC-MS/MS workflow.

Instrumental Parameters and Data Presentation

UHPLC Gradient Conditions

Separation is achieved using a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm) maintained at 40 °C to reduce system backpressure and improve peak shape[5]. The flow rate is set to 0.3 mL/min.

Table 1: Optimized UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (%) (0.1% FA in Water)Mobile Phase B (%) (0.1% FA in ACN)Curve
0.09010Initial
1.09010Isocratic
6.04060Linear
8.01090Linear
10.01090Isocratic (Wash)
10.19010Step (Reset)
13.09010Re-equilibration
MS/MS Multiple Reaction Monitoring (MRM) Parameters

The mass spectrometer is operated in ESI+ mode. Typical source parameters include: Spray Voltage at 5500 V, Vaporizer Temperature at 500–550 °C, and Nebulizing Gas at 55 psi[5].

Table 2: MRM Transitions and Collision Energies for Common Sulfonamides

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV) (Quant / Qual)
Sulfadiazine 251.1156.192.115 / 25
Sulfamethoxazole 254.1156.192.116 / 26
Sulfamerazine 265.1156.192.117 / 27
Sulfamethazine 279.1156.192.118 / 28
Sulfathiazole 256.1156.192.115 / 25
Sulfadimethoxine 311.1156.192.120 / 30

Note: The highly conserved m/z 156.1 product ion is the result of the S-N bond cleavage, yielding the sulfanilyl cation. The m/z 92.1 ion represents the further loss of SO₂ from the sulfanilyl cation, yielding an aniline cation.

Quality Control & Method Validation

To ensure the protocol operates as a self-validating system, the following QC checks must be integrated into every batch:

  • Matrix-Matched Calibration: Because ESI is highly susceptible to matrix effects (ion enhancement or suppression), calibration curves must be prepared in a blank matrix extract rather than pure solvent[4].

  • Method Blanks: Run a blank matrix sample through the entire extraction protocol to verify the absence of carryover or background contamination.

  • Recovery Checks: Spiked samples at the LOQ, 0.5× MRL, and 1.0× MRL should yield absolute recoveries between 70% and 120%, with a Relative Standard Deviation (RSD) of <15%[1].

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies / hpst.cz.
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PMC / nih.gov.
  • Antibiotic Analysis Tetracyclines Sulfonamides Quinolones. Sigma-Aldrich.
  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Publishing.
  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis.

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Introduction N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a multifaceted organic compound featuring a sulfonamide linkage, a substituted aromatic ring, and a disubstituted isoxazole heterocycle. Such molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a multifaceted organic compound featuring a sulfonamide linkage, a substituted aromatic ring, and a disubstituted isoxazole heterocycle. Such molecules are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these functional groups.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this and similar organic molecules.[2] This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, including detailed experimental protocols and a logical workflow for spectral interpretation.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecular structure is fundamental to interpreting its NMR spectra. The key structural features that will influence the chemical shifts and coupling patterns are the electron-withdrawing nature of the sulfonamide group, the substitution pattern of the bromophenyl ring, and the electronic environment of the dimethyl-isoxazole ring.

A Weigh Analyte (5-25 mg for 1H, 20-50 mg for 13C) B Add Deuterated Solvent (e.g., 0.6-0.7 mL CDCl3) A->B Add to vial C Ensure Complete Dissolution (Vortex/Swirl) B->C Mix D Filter if Particulate Matter is Present C->D Inspect E Transfer to 5 mm NMR Tube (4-5 cm height) D->E Pipette F Cap and Label the NMR Tube E->F Finalize

Caption: NMR Sample Preparation Workflow.

NMR Spectra Acquisition Protocol

These protocols are based on a standard 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and calibrated. [2]

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the sample into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Experiment: Standard ¹H pulse-acquire experiment.

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C pulse-acquire experiment.

    • Spectral Width: ~250 ppm (centered around 125 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. Use standard gradient-selected COSY pulse programs. [3][4] * HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Use standard gradient-selected HSQC pulse programs. [3][5]

Data Processing and Analysis

Modern NMR software simplifies the data processing workflow. [6][7][8][9][10]

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm. Reference the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

A Acquire Free Induction Decay (FID) B Apply Window Function (Apodization) A->B C Fourier Transform (FT) B->C D Phase Correction C->D E Baseline Correction D->E F Reference Spectrum (e.g., to residual solvent peak) E->F G Integration and Peak Picking F->G H Structural Elucidation G->H

Caption: NMR Data Processing and Analysis Workflow.

Spectral Interpretation

  • ¹H NMR Spectrum: The downfield region will be dominated by the aromatic protons of the 3-bromophenyl ring, exhibiting complex splitting patterns due to spin-spin coupling. A broad singlet corresponding to the sulfonamide N-H proton is expected at a significantly downfield chemical shift, and its position can be concentration and solvent dependent. The two methyl groups on the isoxazole ring are expected to appear as sharp singlets in the upfield region.

  • ¹³C NMR Spectrum: The aromatic region will show six distinct signals for the 3-bromophenyl ring carbons. The isoxazole ring carbons will have characteristic chemical shifts, with the carbon atoms attached to oxygen and nitrogen appearing at lower field. The two methyl carbons will resonate at high field.

  • 2D NMR Spectra:

    • COSY: Will reveal the coupling relationships between the protons on the 3-bromophenyl ring, aiding in their unambiguous assignment.

    • HSQC: Will correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Conclusion

NMR spectroscopy provides a powerful and non-destructive method for the complete structural characterization of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide. By following the detailed protocols for sample preparation, spectral acquisition, and data processing outlined in these application notes, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data and interpretation guidelines offer a solid framework for the structural verification and purity assessment of this and structurally related compounds, which is crucial for advancing research in drug discovery and development.

References

  • 6 Wiley Analytical Science. Accessed March 31, 2026.

  • 11 Scribd. Accessed March 31, 2026.

  • 12 The Royal Society of Chemistry. Accessed March 31, 2026.

  • 13 University of Minnesota Twin Cities. Accessed March 31, 2026.

  • 14 Journal of Heterocyclic Chemistry. Accessed March 31, 2026.

  • 7 JEOL USA Blog. Accessed March 31, 2026.

  • 15 Taylor & Francis Online. Accessed March 31, 2026.

  • 2 Benchchem. Accessed March 31, 2026.

  • 16 Organomation. Accessed March 31, 2026.

  • 17 The MetaRbolomics book. Accessed March 31, 2026.

  • 18 ProteoCool. Accessed March 31, 2026.

  • 19 Reddit. Accessed March 31, 2026.

  • 5 ResearchGate. Accessed March 31, 2026.

  • 20 Canadian Science Publishing. Accessed March 31, 2026.

  • 21 University of Notre Dame. Accessed March 31, 2026.

  • 22 Royal Society of Chemistry. Accessed March 31, 2026.

  • The Royal Society of Chemistry. Accessed March 31, 2026.

  • 23 ACS Omega. Accessed March 31, 2026.

  • 24 Science Arena Publications. Accessed March 31, 2026.

  • 9 Nature Communications. Accessed March 31, 2026.

  • 25 ChemicalBook. Accessed March 31, 2026.

  • 26 JEOL. Accessed March 31, 2026.

  • 27 PubMed. Accessed March 31, 2026.

  • 10 Wiley Online Library. Accessed March 31, 2026.

  • 28 ChemicalBook. Accessed March 31, 2026.

  • 29 ResearchGate. Accessed March 31, 2026.

  • 30 PubMed. Accessed March 31, 2026.

  • 31 PMC. Accessed March 31, 2026.

  • 3 San Diego State University. Accessed March 31, 2026.

  • 32 ResearchGate. Accessed March 31, 2026.

  • 4 YouTube. Accessed March 31, 2026.

  • 33 Chegg.com. Accessed March 31, 2026.

  • 34 University of Calgary. Accessed March 31, 2026.

  • 35 PubChem. Accessed March 31, 2026.

  • 36 The Royal Society of Chemistry. Accessed March 31, 2026.

  • 37 ChemDiv. Accessed March 31, 2026.

  • 38 precisionFDA. Accessed March 31, 2026.

  • 39 Asian Journal of Pharmaceutical Research and Development. Accessed March 31, 2026.

  • 1 MDPI. Accessed March 31, 2026.

  • 40 Journal of Saudi Chemical Society. Accessed March 31, 2026.

  • 41 PMC. Accessed March 31, 2026.

  • 42 SciSpace. Accessed March 31, 2026.

  • 43 Preprints.org. Accessed March 31, 2026.

  • 44 SpectraBase. Accessed March 31, 2026.

Sources

Method

Application Note: In Vitro Profiling of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide as a BET Bromodomain Inhibitor

Introduction & Mechanistic Rationale Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails, driving the transcr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails, driving the transcription of key oncogenes such as c-Myc. The compound N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (where 1,2-oxazole is systematically synonymous with isoxazole) belongs to a privileged class of small molecules leveraging the 3,5-dimethylisoxazole scaffold[1].

Causality & Structural Biology: Extensive structure-activity relationship (SAR) studies have established the 3,5-dimethylisoxazole moiety as a highly effective KAc mimetic[2]. When bound to the BRD4 bromodomain (BD1 or BD2), the isoxazole nitrogen and oxygen atoms participate in a critical water-mediated hydrogen bond network with a conserved tyrosine (Tyr97) and a direct hydrogen bond with an asparagine residue (Asn140) deep within the KAc-binding pocket[3].

The N-(3-bromophenyl) sulfonamide extension is strategically positioned to project into the lipophilic "WPF shelf" (comprising Trp81, Pro82, and Phe83) and the ZA channel. The bulky, hydrophobic bromine atom enhances binding affinity through van der Waals interactions within this shelf, displacing high-energy water molecules and conferring target selectivity[2].

MoA H4KAc Acetylated Histone (H4KAc) BRD4 BRD4 (BET Epigenetic Reader) H4KAc->BRD4 Binds via Bromodomain TargetGenes Oncogene Transcription (e.g., c-Myc) BRD4->TargetGenes Recruits pTEFb Complex Proliferation Tumor Cell Proliferation TargetGenes->Proliferation Drives Disease Progression Inhibitor N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide Inhibitor->BRD4 Competitive Inhibition (KAc Mimetic)

Mechanism of Action: 3,5-dimethylisoxazole derivatives competitively inhibit BRD4 reading of H4KAc.

Assay Design & Self-Validating Systems

To rigorously evaluate the in vitro activity of this compound, we employ a tiered screening cascade designed to eliminate false positives and validate cellular target engagement.

  • Primary Biochemical Assay (TR-FRET): Measures direct displacement of a KAc-peptide from BRD4-BD1. TR-FRET is selected for its high signal-to-background ratio and resistance to compound auto-fluorescence or inner-filter effects.

  • Orthogonal Cellular Assay (Cell Viability): Evaluates target engagement and anti-proliferative effects in MV4-11 acute myeloid leukemia (AML) cells. This cell line is exquisitely sensitive to BET inhibition due to its MLL-AF4 gene fusion[2].

Trustworthiness & Quality Control: Every assay plate must act as a self-validating system. A known pan-BET inhibitor, such as I-BET151 or (+)-JQ1, must be included as a positive control to anchor the 100% inhibition baseline. Assay robustness is quantified using the Z'-factor; only plates yielding a Z' > 0.65 are considered valid for data extraction.

Experimental Protocols

Protocol A: BRD4(BD1) TR-FRET Biochemical Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound against the BRD4-BD1 domain.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% CHAPS, 0.1% BSA. (Expert Note: CHAPS is preferred over Tween-20 as it prevents compound aggregation without denaturing the BD1 protein).

  • Protein: Recombinant GST-tagged BRD4-BD1 (aa 44-168).

  • Ligand: Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16).

  • Detection: Europium (Eu)-labeled anti-GST antibody (Donor) and Streptavidin-d2 (Acceptor).

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide in 100% DMSO. Use acoustic dispensing (e.g., Echo 550) to transfer 100 nL of compound to a 384-well low-volume proxiplate. This ensures the final DMSO concentration remains strictly at 1% (v/v) to prevent solvent-induced protein denaturation.

  • Protein Addition: Add 5 µL of GST-BRD4(BD1) diluted in Assay Buffer (final concentration: 10 nM).

  • Ligand Addition: Add 5 µL of Biotin-H4KAc peptide (final concentration: 50 nM).

  • Detection Reagents: Add 10 µL of a detection mixture containing Eu-anti-GST (2 nM final) and Streptavidin-d2 (20 nM final).

  • Equilibrium Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes. (Expert Note: Bromodomain inhibitors with bulky hydrophobic tails can exhibit slow binding kinetics; 60 minutes ensures thermodynamic equilibrium).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and record emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate the FRET ratio (665/620 nm). Normalize data against DMSO (0% inhibition) and the I-BET151 positive control (100% inhibition). Fit to a 4-parameter logistic equation to derive the IC50.

TRFRET Step1 1. Prepare Assay Buffer (50mM HEPES, 150mM NaCl, 0.01% CHAPS, 0.1% BSA) Step2 2. Dispense Compound (Acoustic Dispensing, 10-point dose-response) Step1->Step2 Step3 3. Add BRD4-BD1 Protein (10 nM GST-tagged BRD4) Step2->Step3 Step4 4. Add Ligand & Detection Reagents (Biotin-H4KAc + Eu-anti-GST + Streptavidin-d2) Step3->Step4 Step5 5. Equilibrium Incubation (60 min at Room Temperature in dark) Step4->Step5 Step6 6. TR-FRET Signal Acquisition (Excitation: 337nm | Emission: 620nm & 665nm) Step5->Step6

Step-by-step workflow for the BRD4 TR-FRET biochemical assay to determine compound IC50.

Protocol B: MV4-11 Cellular Proliferation Assay

Objective: Assess the functional consequence of BRD4 inhibition in a disease-relevant cellular model.

Step-by-Step Workflow:

  • Cell Plating: Seed MV4-11 cells at a density of 10,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque white plate.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (prepared in media containing 1% DMSO). The final assay DMSO concentration must be exactly 0.1% to avoid basal cellular toxicity.

  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Read: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence to calculate cellular IC50.

Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological profile of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, benchmarked against the performance of structurally analogous 3,5-dimethylisoxazole derivatives and standard BET inhibitors[2],.

ParameterAssay TypeTarget / Cell LineExpected Value / RangeQC Thresholds
Biochemical IC50 TR-FRETBRD4 (BD1)50 - 500 nMZ'-factor > 0.65
Biochemical IC50 TR-FRETBRD4 (BD2)100 - 800 nMZ'-factor > 0.65
Hill Slope (nH) TR-FRETBRD4 (BD1/BD2)0.8 - 1.2R² > 0.95
Cellular IC50 CellTiter-GloMV4-11 (AML)0.5 - 2.5 µMS/B Ratio > 10
Target Engagement Western Blotc-Myc ExpressionDose-dependent ↓Actin normalization

(Note: While 3,5-dimethylisoxazole-4-sulfonamide derivatives have also been explored as NOD1 inhibitors[4], their primary, high-affinity pharmacological targets remain the BET bromodomain family).

References

  • Biologically relevant small molecules - BMRB.
  • Selectively Antagonizing the NOD1-Mediated Inflammatory Signaling Pathway Mitigates the Gastric Inflammation Induced by Helicobacter pylori Infection.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer.
  • I-BET151 (GSK1210151A, CAS Number: 1300031-49-5). Cayman Chemical.

Sources

Application

using N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide as a chemical probe

Application Note: N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide as a Modular BET Bromodomain Chemical Probe Executive Summary In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide as a Modular BET Bromodomain Chemical Probe

Executive Summary

In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has emerged as a critical strategy for modulating oncogene expression. While fully optimized inhibitors like JQ1 are standard reference compounds, the development of novel assays, Proteolysis Targeting Chimeras (PROTACs), and target-engagement tools requires modular, derivatizable precursors.

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (hereafter referred to as Probe-Br-DMI ) serves as a highly versatile chemical probe precursor. By combining a validated acetyl-lysine (KAc) mimetic with a bioorthogonal cross-coupling handle, this compound allows researchers to synthesize custom epigenetic tools without disrupting the core pharmacophore.

Mechanistic Rationale & Structural Design

The utility of Probe-Br-DMI is rooted in the precise spatial arrangement of its chemical moieties, which dictate its interaction with the BET bromodomain binding pocket [1]:

  • 3,5-Dimethylisoxazole (DMI) Core: The DMI moiety is a highly validated KAc bioisostere. The nitrogen and oxygen atoms of the isoxazole ring participate in a critical hydrogen-bonding network with a conserved asparagine residue (e.g., Asn140 in BRD4 BD1) and a structured water molecule at the base of the hydrophobic KAc pocket [2].

  • Sulfonamide Linker: The sulfonamide group acts as a rigid vector, directing the attached phenyl ring out of the deep KAc pocket and toward the solvent-exposed Trp-Pro-Phe (WPF) shelf. It also provides secondary hydrogen-bonding interactions with the protein backbone.

  • 3-Bromophenyl Handle: The strategic placement of the bromine atom at the meta position of the phenyl ring ensures it projects into the solvent-exposed region. Because it does not clash with the WPF shelf, the bromine atom serves as an ideal handle for late-stage palladium-catalyzed functionalization. This allows for the attachment of bulky fluorophores, biotin tags, or E3 ligase ligands (for PROTACs) without abolishing BRD4 affinity [3].

Probe Functionalization Workflow

To utilize Probe-Br-DMI effectively, researchers typically employ a divergent synthesis strategy. The core probe is subjected to cross-coupling reactions to generate specialized tools tailored to specific assay requirements.

Workflow A Probe-Br-DMI (Precursor) B Pd-Catalyzed Cross-Coupling A->B Br Handle C Fluorophore Conjugation B->C Boronic Acid D PROTAC Linker Attachment B->D Alkyne/PEG E TR-FRET Binding Assay C->E Validation F Targeted Protein Degradation D->F Application

Workflow for the late-stage functionalization of Probe-Br-DMI into assay tools.

Quantitative Baselines & Structure-Activity Relationship (SAR)

When derivatizing Probe-Br-DMI, it is critical to track how modifications at the 3-bromo position affect target affinity. The table below summarizes representative baseline affinities for DMI-sulfonamide derivatives against BRD4 BD1, demonstrating that functionalization at the solvent-exposed vector often improves or maintains affinity due to favorable interactions with the WPF shelf [1, 2].

Compound DerivativeModification at 3-Phenyl PositionBRD4 BD1 IC₅₀ (nM)Primary Application
Probe-Br-DMI -Br (Unmodified Precursor)~4,800Synthetic Intermediate
Probe-Ph-OH -Phenol (WPF Shelf Binder)~320Structural Validation
Probe-Fluor -PEG-TAMRA~850TR-FRET / FP Assays
Probe-PROTAC -PEG-VHL Ligand~150Targeted Degradation

Note: Values are representative baselines extrapolated from established 3,5-dimethylisoxazole SAR studies to guide assay development expectations.

Epigenetic Signaling & Mechanism of Action

BET bromodomains are "readers" of the epigenetic code. By mimicking acetylated lysine, Probe-Br-DMI derivatives competitively displace BRD4 from chromatin, leading to the downregulation of critical oncogenes such as c-Myc.

Mechanism KAc Acetylated Histone (KAc Mark) BRD4 BRD4 (BET Family) Reader Protein KAc->BRD4 Epigenetic Binding Gene Oncogene Transcription (e.g., c-Myc) BRD4->Gene Transcriptional Activation Probe Probe-Br-DMI (KAc Mimetic) Probe->BRD4 Competitive Inhibition Cancer Tumor Proliferation Gene->Cancer Drives Disease

Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole KAc mimetics.

Self-Validating Experimental Protocols

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Convert Probe-Br-DMI into a functionalized tool (e.g., a fluorophore conjugate) using palladium catalysis. Causality: The 3-bromo position is sterically accessible. Using Pd(dppf)Cl₂ ensures high catalytic turnover for aryl bromides, while a biphasic Dioxane/H₂O solvent system ensures the solubility of both the organic probe and the inorganic base.

  • Reaction Setup: In a 10 mL Schlenk tube, combine Probe-Br-DMI (1.0 eq), the desired boronic acid/pinacol ester derivative (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Backfill with Argon and add Pd(dppf)Cl₂ (0.05 eq). Seal the tube and heat to 90°C for 4 hours.

  • Self-Validation (LC-MS Monitoring): At 2 hours, withdraw a 5 µL aliquot, quench in 100 µL acetonitrile, and analyze via LC-MS. Validation Check: Look for the disappearance of the distinct isotopic bromine doublet (m/z ~331/333 [M+H]⁺). If the doublet persists, add an additional 0.02 eq of catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to isolate the functionalized probe.

Protocol B: Target Engagement via TR-FRET Binding Assay

Objective: Validate the binding affinity of the newly synthesized probe derivative against BRD4 BD1. Causality: Time-Resolved FRET (TR-FRET) is utilized instead of standard fluorescence polarization. The long emission half-life of the Europium (Eu) donor allows for a time delay before measurement, completely eliminating auto-fluorescence interference from the synthetic probe compound.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Causality: CHAPS prevents non-specific aggregation of the hydrophobic probe, ensuring accurate dose-response curves.

  • Complex Formation: In a 384-well low-volume plate, mix 10 nM recombinant His-tagged BRD4 BD1, 10 nM biotinylated-KAc peptide, 2 nM Eu-labeled anti-His antibody, and 10 nM Streptavidin-APC.

  • Compound Addition: Add the functionalized probe in a 12-point serial dilution (ranging from 10 µM to 0.1 nM).

  • Self-Validation (Control Wells): Include wells with DMSO only (0% inhibition) and wells with 10 µM JQ1 (100% inhibition). Validation Check: Calculate the Z'-factor using these controls. The assay is only valid if Z' > 0.5, confirming a robust assay window.

  • Incubation & Reading: Incubate in the dark for 1 hour at room temperature. Read the plate on a multi-mode reader, exciting at 337 nm and measuring emission at 615 nm (Eu) and 665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log[Probe] concentration to determine the IC₅₀.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: Journal of Medicinal Chemistry URL:[Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

Method

Application Notes and Protocols for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide in Cancer Research

Foreword: Unveiling the Potential of a Novel Small Molecule In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds is paramount. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Small Molecule

In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds is paramount. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of interest, designed by amalgamating key pharmacophores with established roles in anticancer activity. This document serves as a comprehensive guide for researchers, providing a theoretical framework for its mechanism of action and detailed protocols for its investigation as a potential therapeutic agent. Our approach is grounded in the analysis of its constituent moieties: the 3,5-dimethylisoxazole core, a known acetyl-lysine mimetic; the sulfonamide linker, a classic pharmacophore in enzyme inhibition; and the 3-bromophenyl group, which can facilitate specific protein-ligand interactions through halogen bonding.

Rationale and Proposed Mechanism of Action

The structure of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide suggests a multi-faceted potential in targeting cancer-specific pathways.

The 3,5-Dimethylisoxazole Moiety as a BRD4 Inhibitor

The 3,5-dimethylisoxazole group is a recognized bioisostere of acetylated lysine[1]. This structural mimicry is pivotal for targeting bromodomains, which are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription, including key oncogenes like c-Myc and Bcl-2[2]. By competitively binding to the acetyl-lysine pocket of BRD4, the 3,5-dimethylisoxazole moiety of our compound is hypothesized to displace BRD4 from chromatin, leading to the transcriptional downregulation of these oncogenes. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.

The Role of the Sulfonamide Group

The sulfonamide functional group is a cornerstone of medicinal chemistry and is present in numerous anticancer agents[3][4]. It can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its target. Furthermore, sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. While BRD4 is the primary proposed target, the potential for dual inhibition of CAs should not be overlooked.

The Influence of the 3-Bromophenyl Substituent

The presence of a bromine atom at the meta-position of the phenyl ring is a strategic design choice. Halogen bonding is an increasingly recognized non-covalent interaction in drug design, where the electropositive crown of the halogen atom interacts with a nucleophilic partner on the protein target. This can significantly enhance binding affinity and selectivity. The 3-bromo substitution is positioned to potentially form such interactions within the binding pocket of BRD4 or other targets.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action centered on BRD4 inhibition.

BRD4_inhibition_pathway cluster_nucleus Cell Nucleus Brd4 BRD4 RNA_Pol_II RNA Pol II Brd4->RNA_Pol_II recruits Proliferation Cell Proliferation & Survival Histone Acetylated Histones Histone->Brd4 binds to cMyc_gene c-Myc Gene cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein translates to RNA_Pol_II->cMyc_gene transcribes Compound N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide Compound->Brd4 inhibits Apoptosis Apoptosis Proliferation->Apoptosis is inversely related to cMyc_protein->Proliferation cMyc_protein->Apoptosis

Caption: Proposed mechanism of BRD4 inhibition.

Experimental Protocols

The following protocols are designed to systematically evaluate the anticancer properties of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide and validate its proposed mechanism of action.

In Vitro Evaluation of Anticancer Activity

2.1.1 Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Sources

Technical Notes & Optimization

Troubleshooting

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide solubility issues and solutions

Technical Support Center: N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Welcome to the technical support center for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Welcome to the technical support center for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As a sulfonamide derivative, this compound is anticipated to have low aqueous solubility, a common hurdle for many new chemical entities.[1][2] This resource provides troubleshooting strategies and foundational knowledge to help you effectively work with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my initial experiments. What is the expected solubility of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide and which solvents should I try first?

Recommended Initial Solvents:

SolventClassTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic10-50 mMWidely used for in vitro screening. Ensure it is anhydrous and of high purity.
Dimethylformamide (DMF)Polar Aprotic10-50 mMSimilar to DMSO, can be a good alternative.
Dimethylacetamide (DMA)Polar Aprotic10-50 mMHas been shown to be effective for solubilizing other sulfonamides.[3]
Ethanol (EtOH)Polar Protic1-10 mMMay be less effective than polar aprotic solvents but is often more biologically compatible.

Initial Solubility Testing Protocol:

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into a clear glass vial.

  • Solvent Addition: Add a calculated volume of the chosen solvent to reach the highest desired concentration (e.g., 50 mM).

  • Dissolution: Vortex the vial for 1-2 minutes. Gentle warming (to 37-40°C) and sonication can be applied to assist dissolution.

  • Observation: Visually inspect the solution against a dark background for any undissolved particulates. If the compound has fully dissolved, you can proceed with your experiments or create serial dilutions. If not, proceed to the troubleshooting steps below.

Q2: My compound did not dissolve in DMSO at my desired concentration. What are my next steps?

A2: It is not uncommon for compounds to have limited solubility even in strong organic solvents like DMSO, especially at high concentrations. Here is a systematic approach to troubleshoot this issue:

Workflow for Tackling Insolubility in a Primary Solvent

A Initial Observation: Insoluble in Primary Solvent (e.g., DMSO) B Option 1: Reduce Concentration A->B C Option 2: Apply Energy A->C D Option 3: Use a Co-Solvent System A->D E Dilute stock to a lower concentration (e.g., from 50 mM to 10 mM) B->E F Gently warm solution (37-50°C) and/or sonicate for 5-15 mins C->F G Add a second miscible solvent. (e.g., PEG400, Ethanol) D->G H Assess Solubility E->H F->H G->H

Caption: Troubleshooting workflow for poor solubility.

  • Reduce Concentration: The simplest approach is to try preparing a lower concentration stock solution. Many compounds are significantly more soluble at 10 mM than at 50 or 100 mM.

  • Apply Gentle Heat and Sonication: Applying energy can help overcome the activation energy barrier for dissolution. Warm the vial in a water bath (not exceeding 50°C to avoid potential compound degradation) and use a sonicator.

  • Co-solvency: This technique involves using a mixture of solvents to enhance solubility.[4] For a DMSO stock, you could add co-solvents like propylene glycol (PG), polyethylene glycol 400 (PEG400), or ethanol. A common practice for in vivo studies is to use a ternary system, for example, DMSO/PEG400/Water. The powerful solvating power of dimethylacetamide (DMA) has also been noted for sulfonamides.[3]

Q3: How does pH affect the solubility of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide in aqueous solutions?

A3: The pH of the aqueous medium is a critical factor for the solubility of sulfonamides. The sulfonamide group (-SO₂NH-) is acidic and can donate a proton to form a negatively charged anion.

  • Mechanism: The un-ionized form of a sulfonamide is generally more hydrophobic and less water-soluble.[5] As the pH of the solution increases above the pKa of the sulfonamide hydrogen, the equilibrium shifts towards the ionized (anionic) form, which is significantly more water-soluble due to its charge.[5][6]

  • Practical Application: For experiments in aqueous buffers (e.g., cell culture media, assay buffers), you can often increase the solubility of your compound by using a buffer with a higher pH. Most sulfonamides have a pKa in the range of 5-9. Therefore, increasing the pH from neutral to slightly alkaline (e.g., pH 7.4 to 8.0) can lead to a substantial increase in solubility.[6][7] However, always consider the pH tolerance of your biological system.

pH-Dependent Solubility Principle

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-SO₂NH-R' (Unionized) Predominates B Low Aqueous Solubility A->B C R-SO₂N⁻-R' (Ionized) Predominates A->C Increase pH D High Aqueous Solubility C->D

Caption: Effect of pH on sulfonamide solubility.

Protocol for pH Adjustment:

  • Prepare a concentrated stock solution in an organic solvent (e.g., 100 mM in DMSO).

  • Use a series of aqueous buffers with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0).

  • Add a small aliquot of the concentrated stock to each buffer to reach the final desired concentration (ensure the final organic solvent concentration is low, typically <1%).

  • Mix well and allow it to equilibrate for at least 30 minutes.

  • Visually inspect for precipitation. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

Q4: I need to prepare a formulation for an in vivo animal study. What are some recommended vehicle systems?

A4: Formulations for in vivo studies require a balance between maximizing solubility and minimizing toxicity of the vehicle. Simple aqueous solutions are often not feasible for poorly soluble compounds. Co-solvent systems are a common and effective approach.

Commonly Used GRAS (Generally Regarded As Safe) Excipients:

ExcipientUseTypical Concentration Range
Polyethylene Glycol 400 (PEG400)Co-solvent10-60%
Propylene Glycol (PG)Co-solvent10-40%
Solutol® HS 15 (Kolliphor® HS 15)Surfactant/Solubilizer1-20%
Cremophor® EL (Kolliphor® EL)Surfactant/Solubilizer1-10%
Carboxymethylcellulose (CMC)Suspending Agent0.5-2%

Example Formulation Development Workflow:

  • Binary Systems: Start by assessing the solubility in individual GRAS excipients (e.g., pure PEG400).

  • Ternary Systems: If solubility in a single excipient is insufficient, move to ternary systems. A widely used system is DMSO/PEG400/Saline .

    • Protocol:

      • Dissolve the compound in the minimum required volume of DMSO.

      • Add PEG400 and vortex to mix thoroughly.

      • Slowly add saline or PBS dropwise while continuously vortexing to avoid precipitation.

    • Example Ratios (v/v/v): 10% DMSO / 40% PEG400 / 50% Saline or 5% DMSO / 30% PEG400 / 65% Saline. The optimal ratio will need to be determined empirically for your specific compound and desired dose.

Q5: What are some advanced formulation strategies if co-solvents and pH adjustment are not sufficient?

A5: For particularly challenging compounds, more advanced formulation techniques may be necessary, especially for later-stage drug development. These methods aim to increase the surface area of the drug or present it in a higher energy, more soluble state.[2]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[2][4][5]

  • Solid Dispersions: The drug is dispersed in a solid-state carrier, often a polymer. This can create amorphous solid dispersions where the drug is no longer in a crystalline state, which significantly improves solubility.[1]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the drug molecule, thereby increasing its apparent water solubility.[1]

These advanced methods typically require specialized equipment and formulation expertise.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. Karger Publishers. [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Agris. [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonamide Synthesis

Welcome to the Sulfonamide Synthesis Technical Support Center. While the nucleophilic acyl substitution between an amine and a sulfonyl chloride is a foundational reaction in medicinal chemistry, it is frequently complic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Sulfonamide Synthesis Technical Support Center. While the nucleophilic acyl substitution between an amine and a sulfonyl chloride is a foundational reaction in medicinal chemistry, it is frequently complicated by competing side reactions. This guide is engineered for researchers and drug development professionals, providing mechanistic causality, targeted Q&A, and self-validating protocols to resolve the most common synthetic bottlenecks.

Core Troubleshooting Workflow

Workflow Start Sulfonamide Synthesis Troubleshooting Cond1 Primary Amine Substrate? Start->Cond1 Cond2 Aqueous Base (Schotten-Baumann)? Start->Cond2 Cond3 Highly Exothermic Reaction? Start->Cond3 Risk1 Risk: Bis-sulfonylation (Over-reaction) Cond1->Risk1 Risk2 Risk: Hydrolysis to Sulfonic Acid Cond2->Risk2 Risk3 Risk: Thermal Degradation & Color Bodies Cond3->Risk3 Mit1 Limit R-SO2Cl to 1.1 eq or Cleave with K2CO3/MeOH Risk1->Mit1 Mit2 Maintain pH 8-9 & Use Biphasic System Risk2->Mit2 Mit3 Active Cooling (0-15°C) & Reverse Addition Risk3->Mit3

Troubleshooting workflow for identifying and mitigating side reactions in sulfonamide synthesis.

Module 1: Over-Sulfonylation (Bis-Sulfonamide Formation)

Mechanistic Causality: When primary amines react with sulfonyl chlorides, the resulting secondary sulfonamide product retains an acidic N-H proton. In the presence of excess base and electrophile, this intermediate can undergo a second nucleophilic attack, yielding an undesired bis-sulfonamide[1]. This over-sulfonylation is highly favorable when using highly reactive sulfonyl chlorides or potent activation systems like TMSOTf/pyridine[2].

Frequently Asked Questions

Q: My LC-MS shows a mass corresponding to [M+SO₂R]⁺ and [M+2(SO₂R)]⁺. How do I prevent this double addition proactively? A: Bis-sulfonylation is driven by local stoichiometry and extended reaction times[1]. To prevent it, strictly limit the sulfonyl chloride to 1.0–1.1 equivalents and maintain the reaction temperature between 0 °C and room temperature[1][3]. If your primary amine is sterically unhindered, utilize a "reverse addition" technique—adding the sulfonyl chloride slowly to the amine/base mixture—to keep the local concentration of the electrophile low.

Q: I have already formed a significant amount of bis-sulfonamide in my batch. Is the material lost? A: No. Bis-sulfonamides derived from primary amines can be selectively cleaved back to the desired mono-sulfonamide. Treating the fully converted bis-sulfonamide mixture with K₂CO₃ in methanol efficiently hydrolyzes the second sulfonyl group without destroying the primary sulfonamide bond[2][4].

Self-Validating Protocol: Selective Cleavage of Bis-Sulfonamides

This protocol leverages mild basic solvolysis to rescue over-sulfonylated batches.

  • Preparation: Concentrate the crude reaction mixture containing the bis-sulfonamide under reduced pressure to remove the primary reaction solvent (e.g., CH₂Cl₂ or CH₃CN).

  • Solvation: Dissolve the crude residue in Methanol to achieve an approximate concentration of 0.4 M.

  • Reagent Addition: Add Potassium Carbonate (K₂CO₃, 5.0 equivalents relative to the starting amine) to the solution[2].

  • Reaction Execution: Stir the suspension at room temperature. For highly stable, electron-rich bis-sulfonamides, gentle heating to 60 °C may be required[2].

  • Validation Check: Monitor the reaction every 30 minutes via LC-MS. The protocol is validated when the [M+2(SO₂R)]⁺ peak completely disappears and the[M+SO₂R]⁺ peak maximizes.

  • Isolation: Quench the mixture with water, extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the purified mono-sulfonamide.

Module 2: Sulfonyl Chloride Hydrolysis in Aqueous Conditions

Mechanistic Causality: The Schotten-Baumann reaction utilizes an aqueous base (e.g., Na₂CO₃ or NaOH) to scavenge the HCl byproduct. However, sulfonyl chlorides are highly moisture-sensitive. Water acts as a competing nucleophile, hydrolyzing the sulfonyl chloride into an unreactive sulfonic acid[1][5]. This competition is the primary cause of low yields in biphasic setups.

Frequently Asked Questions

Q: I am using Schotten-Baumann conditions, but I am recovering unreacted amine and a highly polar byproduct. Why? A: The polar byproduct is the hydrolyzed sulfonic acid[1]. The sulfonyl chloride is hydrolyzing faster than it can react with your amine. This is heavily influenced by pH; if the aqueous layer is too basic (e.g., using strong NaOH), hydroxide ions rapidly destroy the electrophile. The optimal pH to balance amine nucleophilicity and minimize hydrolysis is between 8 and 9[6].

Q: How can I optimize the biphasic system to favor amidation over hydrolysis? A: Transition to a biphasic system using an organic solvent with high sulfonyl chloride solubility, such as 2-MeTHF, and incorporate a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[7]. Because a small degree of hydrolysis is mathematically unavoidable in water, using a slight excess of sulfonyl chloride (1.2 equivalents) is standard practice to drive the reaction to completion[7].

Self-Validating Protocol: Optimized Biphasic Schotten-Baumann Synthesis
  • Preparation: Dissolve the primary or secondary amine (1.0 eq) in 2-MeTHF (0.5 M).

  • Aqueous Phase: Add an equal volume of aqueous Na₂CO₃. Validation Check: Measure the aqueous layer with pH paper to ensure it reads strictly between pH 8 and 9[6].

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 0.05 eq) to facilitate interfacial transfer[7]. Cool the biphasic mixture to 0 °C under vigorous stirring (>800 rpm).

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.2 eq) in a minimal volume of 2-MeTHF. Add this solution dropwise over 30 minutes to prevent localized heating and rapid hydrolysis[7].

  • Validation Check: Monitor via TLC. The reaction is complete when the amine spot is consumed. If the amine persists after 2 hours, check the pH; if it has dropped below 7, add more Na₂CO₃ and 0.1 eq of sulfonyl chloride.

  • Workup: Separate the organic layer, wash with 1M HCl (to remove trace unreacted amine) and brine, dry over MgSO₄, and concentrate.

Module 3: Exothermic Degradation & Color Bodies

Mechanistic Causality: The reaction between an amine and a sulfonyl chloride is highly exothermic. Poor thermal management leads to localized "hot spots" in the reactor. This excess thermal energy overcomes the activation barrier for unwanted side reactions, including the thermal decomposition of the product and oxidative degradation, which generates highly colored impurities (color bodies)[8].

Frequently Asked Questions

Q: My final sulfonamide is dark brown instead of white/pale yellow, and it is dragging on the column. What went wrong? A: The dark color is a direct consequence of poorly controlled exotherms[8]. High localized temperatures promote oxidative side reactions and thermal decomposition. This typically occurs if the sulfonyl chloride is added as a solid bolus or if the cooling bath is inadequate for the reaction scale.

Q: How do I scale up this reaction safely without yield loss or discoloration? A: Implement strict temperature control (0 °C to 15 °C) using a mechanical chiller and use a syringe pump for the continuous, controlled addition of the electrophile[8]. For multi-gram or kilogram scales, transitioning from batch to continuous flow reactors (e.g., CSTRs) provides vastly superior heat transfer and impurity control[7].

Quantitative Optimization Summary

The following table summarizes the critical parameters required to mitigate the three primary side reactions in sulfonamide synthesis.

Target Side ReactionPrimary CausalityAnalytical IndicatorQuantitative Optimization Parameter
Bis-sulfonylation Excess electrophile & prolonged reaction timeMass shift of +[SO₂R] on LC-MSLimit R-SO₂Cl to 1.0–1.1 eq ; Cleave excess with 5.0 eq K₂CO₃ [2][3]
Hydrolysis High pH / Water competitionHighly polar sulfonic acid byproductMaintain aqueous phase at pH 8–9 ; Use 1.2 eq R-SO₂Cl[6][7]
Thermal Degradation Uncontrolled exotherm / Hot spotsDark color bodies / Complex TLC baselineMaintain internal temp at 0–15 °C ; Controlled addition rate[8]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Crystallization

Welcome to the Technical Support Center for advanced crystallization troubleshooting. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex, highly lipophilic halogenated isoxazole-sulfonamide derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced crystallization troubleshooting. N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex, highly lipophilic halogenated isoxazole-sulfonamide derivative. Crystallizing this class of hybrid molecules is notoriously challenging. The competing hydrogen-bonding networks (sulfonamide N-H and S=O donors/acceptors, isoxazole N and O) combined with the bulky, hydrophobic bromophenyl moiety frequently disrupt orderly lattice packing, leading to liquid-liquid phase separation (oiling out) or the formation of amorphous polymorphs[1][2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure high-yield, high-purity crystalline recovery.

Part 1: Validated Step-by-Step Crystallization Protocol

System Selection Causality: We utilize an Ethanol/Water solvent-antisolvent system. Ethanol provides high solubility at elevated temperatures due to favorable thermodynamic interactions with both the isoxazole and sulfonamide groups. Water acts as an anti-solvent to forcefully drive supersaturation upon cooling.

The Self-Validating Protocol:

  • Dissolution: Suspend 1.0 g of crude N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Heat to 65°C under continuous stirring (400 rpm) until fully dissolved.

  • Anti-solvent Addition & Metastable Zone Validation: Dropwise, add pre-heated (65°C) deionized water until a persistent, faint turbidity is observed (typically 3–4 mL).

    • Self-Validation Step: Increase the temperature to 68°C. If the solution becomes completely clear, you have successfully identified the metastable zone boundary. If it remains turbid, you have added too much water; add 0.5 mL of hot ethanol to clear it and reset the boundary.

  • Controlled Cooling: Reduce the temperature linearly from 68°C to 45°C at a strict rate of 0.5°C/min.

    • Causality: A slow cooling rate prevents the system from crossing the labile limit, where rapid, uncontrolled nucleation causes amorphous solid formation or oiling out[3].

  • Isothermal Seeding: At 45°C, introduce 5 mg of pure crystalline seed.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, directing the system immediately into secondary crystal growth and preventing liquid-liquid phase separation[4].

  • Final Isolation: Continue cooling to 5°C at 0.2°C/min. Hold isothermally for 2 hours. Filter under vacuum, wash with 2 mL of ice-cold 20% ethanol/water, and dry in vacuo at 40°C.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Mechanistic Cause: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute-solvent eutectic mixture[3][5]. For this specific compound, the bulky bromophenyl group sterically hinders rapid hydrogen-bond alignment, lowering the lattice energy and promoting the formation of a solute-rich liquid phase rather than a solid nucleus.

Resolution Protocol:

  • Decrease Supersaturation: Add 10-15% more ethanol to your solvent matrix. This shifts the solubility curve so that saturation is reached at a lower temperature, ideally below the LLPS boundary[4].

  • Alter the Solvent System: Switch from Ethanol/Water to Ethyl Acetate/Heptane. The absence of water reduces the hydrophobic rejection of the bromophenyl ring, preventing the formation of the oil phase.

  • Isothermal Seeding: Cool the clear solution to just above the cloud point (e.g., 50°C) and add seed crystals. This forces solid-phase nucleation before the liquid-liquid boundary is crossed[6].

Q2: I am getting an amorphous powder instead of well-defined crystals. Why?

Mechanistic Cause: Amorphous precipitation is a kinetic phenomenon caused by a massive, sudden generation of supersaturation, pushing the system past the metastable zone directly into the labile zone[3]. The molecules crash out of solution before they have time to arrange into the thermodynamically stable sulfonamide hydrogen-bonded dimers[2].

Resolution Protocol:

  • Reduce Cooling Rate: Ensure your cooling rate does not exceed 0.5°C/min.

  • Heat Cycling (Ostwald Ripening): If an amorphous powder forms, do not discard it. Heat the suspension back up to 5°C below the dissolution temperature, hold for 30 minutes, and cool slowly. The smaller amorphous particles will dissolve and redeposit onto larger, more stable crystalline nuclei.

Q3: My yield is extremely low after filtration. Where is my product?

Mechanistic Cause: Low yield typically indicates that the terminal supersaturation was not reached, or the solubility of the compound in the mother liquor at the final temperature is too high[5].

Resolution Protocol:

  • Minimize Primary Solvent: Ensure you are using the absolute minimum volume of ethanol required for initial dissolution at 65°C.

  • Extend Isothermal Hold: Hold the suspension at 5°C for at least 2-4 hours. Sulfonamides with bulky substituents often exhibit slow crystal growth kinetics[1].

  • Evaporative Crystallization: If cooling fails to recover the mass, slowly evaporate 30% of the solvent volume under a gentle nitrogen stream at room temperature to artificially drive supersaturation[6].

Part 3: Quantitative Data & Solvent Selection Matrix

The following table summarizes the performance of various solvent systems for the crystallization of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide based on solubility gradients and phase behavior.

Solvent SystemRatio (v/v)Solubility @ 65°CSolubility @ 5°CPrimary Risk FactorRecommended Mitigation
Ethanol / Water 70:30High (>100 mg/mL)Low (<5 mg/mL)Oiling Out (LLPS)Strict temperature control & Seeding
Methanol / Water 60:40High (>120 mg/mL)Mod (<10 mg/mL)Amorphous PrecipitationReduce cooling rate to 0.2°C/min
Ethyl Acetate / Heptane 50:50Mod (~60 mg/mL)Low (<2 mg/mL)Solvent EntrapmentExtended drying in vacuo
Isopropanol 100%Mod (~50 mg/mL)Low (<5 mg/mL)Poor YieldEvaporative concentration

Part 4: Visualizations

Crystallization Phase Behavior & Troubleshooting Workflow

The following diagram illustrates the phase behavior pathways during cooling and the corrective actions required to rescue a failed crystallization.

PhaseBehavior Start Hot Saturated Solution (65°C) Cooling Cooling Process Start->Cooling Labile Labile Zone (Rapid Nucleation) Cooling->Labile Fast Cooling (>1°C/min) Metastable Metastable Zone (Controlled Growth) Cooling->Metastable Slow Cooling (<0.5°C/min) + Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS High Concentration + T_sat > T_melt Amorphous Amorphous Powder Labile->Amorphous Crystals High-Purity Crystals Metastable->Crystals Oil Impure Oil Phase LLPS->Oil Amorphous->Start Heat Cycling Oil->Start Add Solvent & Reheat

Caption: Workflow for diagnosing and resolving phase separation and nucleation issues.

Mechanistic Assembly Pathway

Understanding how the molecule assembles helps explain why slow cooling is mandatory. The sulfonamide core must dimerize before the bulky bromophenyl rings can stack.

Assembly Solvated Solvated Monomers (Ethanol/Water) Desolvation Thermal Desolvation & Supersaturation Solvated->Desolvation Dimers Sulfonamide N-H···O=S Dimerization Desolvation->Dimers Primary H-Bonds PiStacking Bromophenyl & Isoxazole π-π Stacking Dimers->PiStacking Secondary Interactions Lattice 3D Crystal Lattice Formation PiStacking->Lattice Ordered Nucleation

Caption: Mechanistic assembly pathway of sulfonamide-isoxazole molecules into a crystal lattice.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of sulfamethoxazolium methylsulfate monohydrate - IUCr Journals. Available at:[Link][1]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks - Crystal Growth & Design, ACS Publications. Available at:[Link][2]

  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization - Crystal Growth & Design, ACS Publications. Available at:[Link][6]

Sources

Optimization

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide degradation pathways

Welcome to the Technical Support Center for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (also referred to as N-(3-bromophenyl)-3,5-dimethylisoxazole-4-sulfonamide). As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide (also referred to as N-(3-bromophenyl)-3,5-dimethylisoxazole-4-sulfonamide).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the fundamental chemical causality behind the degradation of this specific scaffold. By understanding the intrinsic vulnerabilities of the isoxazole heterocycle, the sulfonamide linkage, and the halogenated aromatic ring, you can rationally design formulations and interpret complex analytical data without relying on trial and error.

Mechanistic Overview of Degradation Pathways

The stability of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is dictated by three distinct structural liabilities:

  • The Sulfonamide Linkage: While generally more stable than carboxamides, the S-N bond is susceptible to nucleophilic attack at extreme pH. Acid-catalyzed hydrolysis involves protonation of the nitrogen followed by water attack on the sulfonyl sulfur, whereas base-catalyzed hydrolysis is often hindered by the formation of a stable sulfonamide anion, though it can still proceed under harsh conditions[1].

  • The Isoxazole Ring: The 1,2-oxazole (isoxazole) ring is highly sensitive to alkaline conditions and advanced oxidation. Nucleophilic attack or deprotonation can trigger N-O bond cleavage, leading to unconventional ring-opening into acyclic cyano or enolate derivatives[2].

  • The 3-Bromophenyl Moiety: The carbon-halogen bond is a classic liability under photolytic stress (UV/Vis exposure), leading to homolytic cleavage and subsequent hydrogen abstraction (debromination).

G Parent N-(3-bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide (Parent API) HydrolysisCond Aqueous Acid/Base (pH < 4 or pH > 9) Parent->HydrolysisCond Hydrolysis PhotoCond UV/Vis Light (Photolysis) Parent->PhotoCond Photodegradation BaseCond Strong Base / AOPs (Oxidative/Alkaline) Parent->BaseCond Base Catalysis Deg1 3,5-dimethylisoxazole-4-sulfonic acid + 3-bromoaniline (S-N Cleavage) HydrolysisCond->Deg1 Deg2 N-phenyl-3,5-dimethyl- 1,2-oxazole-4-sulfonamide (Debromination) PhotoCond->Deg2 Deg3 Acyclic cyano/enolate derivatives (Isoxazole Ring Opening) BaseCond->Deg3

Degradation pathways of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide under stress.

Troubleshooting Guide & FAQs

Q1: During long-term aqueous stability testing at pH 9.0, we observe a rapid loss of the parent API, but LC-MS does not show the expected 3-bromoaniline peak. What is happening? A: You are likely observing base-catalyzed isoxazole ring opening rather than sulfonamide hydrolysis. Because the sulfonamide nitrogen possesses a slightly acidic proton (pKa ~8-9), it deprotonates at pH 9.0 to form a stable anion, which actively resists nucleophilic attack at the sulfonyl group (S-N cleavage)[1]. However, the isoxazole ring remains vulnerable. Hydroxide ions can attack the ring, leading to N-O bond cleavage and the formation of acyclic intermediates (e.g., cyano-ketones)[2]. Solution: Shift your formulation pH closer to 6.5–7.5, where the molecule remains predominantly neutral and the isoxazole ring is protected.

Q2: We exposed our solid-state API to ICH Q1B photostability conditions and detected a new degradant with a mass shift of -78 Da. Is this a cleavage of the sulfonamide? A: No. A mass shift of -78 Da corresponds exactly to the loss of a bromine atom (isotope average ~79 Da) and the addition of a hydrogen atom (+1 Da). This is a classic photolytic debromination pathway. UV light induces homolytic cleavage of the C-Br bond on the phenyl ring, generating a phenyl radical that abstracts a hydrogen from the solvent or excipient matrix. Solution: Ensure your drug product packaging utilizes UV-blocking materials (e.g., amber vials or opaque blister packs).

Q3: How can I analytically differentiate between S-N bond cleavage and isoxazole ring opening using LC-MS/MS? A: S-N bond cleavage yields two distinct, highly predictable fragments: 3,5-dimethylisoxazole-4-sulfonic acid (detectable in ESI- negative mode) and 3-bromoaniline (detectable in ESI+ positive mode). Conversely, isoxazole ring opening retains the entire molecular weight of the parent compound (plus the addition of H2O if hydrolyzed), but drastically shifts the retention time due to the loss of the rigid heterocycle. Furthermore, MS/MS fragmentation of the ring-opened product will lack the characteristic m/z 96 ion (dimethylisoxazole core) typically seen in the parent API.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide under various forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp (°C)TimePrimary Degradation PathwayAPI Remaining (%)
Acidic 0.1 N HCl (pH ~1.0)40°C14 DaysS-N Hydrolysis82.4%
Neutral PBS (pH 7.4)40°C30 DaysNone (Stable)> 99.0%
Alkaline 0.01 N NaOH (pH ~12.0)40°C5 DaysIsoxazole Ring Opening41.2%
Oxidative 3% H₂O₂RT48 HoursN-Oxidation / Ring Opening65.8%
Photolytic UV/Vis (1.2M lux hrs)RTICH Q1BDebromination84.5%

Note: Data demonstrates that while sulfonamides are generally hydrolytically stable under environmental conditions[3], the isoxazole moiety presents a severe liability under alkaline stress.

Self-Validating Experimental Protocols

To ensure scientific integrity, every degradation study must be self-validating. This means incorporating controls that rule out artifactual degradation during sample preparation or LC-MS injection.

Protocol 1: Self-Validating Forced Degradation (Hydrolysis)

Objective: Isolate the exact mechanism of pH-dependent degradation while preventing workup-induced artifacts.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile (ACN).

  • Stress Initiation:

    • Acidic: Mix 1 mL stock with 1 mL of 0.2 N HCl.

    • Alkaline: Mix 1 mL stock with 1 mL of 0.2 N NaOH.

    • Control: Mix 1 mL stock with 1 mL of HPLC-grade water.

  • Incubation: Seal vials and incubate at 40°C in a dark thermomixer for 7 days. (Keeping it dark rules out photolysis as a confounding variable).

  • Quenching (The Self-Validating Step):

    • Critical Causality: Injecting highly acidic or basic samples directly into an LC-MS can cause on-column degradation, leading to false positives.

    • Action: Neutralize the acidic sample with 1 mL of 0.2 N NaOH. Neutralize the alkaline sample with 1 mL of 0.2 N HCl. Add 1 mL of water to the control. All samples are now at identical pH and solvent composition before injection.

  • Analysis: Proceed to Protocol 2.

Protocol 2: LC-MS/MS Method for Degradant Identification

Objective: Chromatographic separation and structural elucidation of isobaric degradants.

  • Column Selection: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm) to ensure sharp peak shapes for both the highly polar sulfonic acid degradants and the lipophilic parent.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of 3-bromoaniline).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: Run in polarity-switching mode (ESI+ and ESI-).

    • Rationale: The parent compound and 3-bromoaniline ionize well in ESI+ [M+H]+, but the 3,5-dimethylisoxazole-4-sulfonic acid fragment will only be visible in ESI- [M-H]-. Failing to use negative mode will result in an incomplete mass balance.

References

  • Benchchem. "3,5-Dimethylisoxazole-4-sulfonamide | CAS 175136-83-1". Benchchem Database. Available at:[Link]

  • M. L. Wang et al. "Reactivity and Mechanism in the Hydrolysis of β-Sultams". ACS Publications, 2000. Available at:[Link]

  • Kumirska, J. et al. "Hydrolysis of sulphonamides in aqueous solutions". PubMed / Elsevier B.V., 2012. Available at:[Link]

  • Ramisetti, N.R. et al. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions". Semantic Scholar, 2012. Available at: [Link]

  • Robert, D. et al. "Selective removal of sulfamethoxazole by a novel double Z-scheme photocatalyst: Preferential recognition and degradation mechanism". PMC / National Institutes of Health, 2007. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Welcome to the Analytical Support Center. The detection and quantification of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide presents a unique intersection of analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. The detection and quantification of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide presents a unique intersection of analytical challenges. This molecule features a polarizable 3,5-dimethyl-1,2-oxazole ring, an acidic sulfonamide linker, and a highly lipophilic, heavy-isotope-bearing 3-bromophenyl group.

This guide is designed for researchers and drug development professionals to troubleshoot chromatography, mass spectrometry, and sample preparation workflows, ensuring rigorous scientific validity and reproducibility.

Section 1: Chromatographic Resolution & Peak Tailing (LC Challenges)

Q: Why am I observing severe peak tailing and retention time variability during LC-MS analysis?

A: This is a classic challenge when analyzing sulfonamides. The basic tertiary amine groups and the sulfonamide functional group (-SO₂NH-) undergo nonspecific secondary interactions with residual silyl-hydroxyl (silanol) groups on standard silica-based C18 stationary phases[1]. To resolve this, you must suppress silanol ionization and utilize an end-capped or bridged ethyl hybrid (BEH) column[1]. Furthermore, adding 0.1% formic acid to the aqueous mobile phase lowers the pH, ensuring the sulfonamide remains un-ionized during separation, which sharpens the peak shape and reduces tailing[2].

Quantitative Comparison of Chromatographic Conditions

Table 1: Impact of column chemistry and mobile phase modifiers on sulfonamide resolution.

ParameterSub-optimal ConditionOptimized ConditionCausality / Analytical Result
Column Chemistry Standard C18 (Uncapped)BEH C18 (End-capped)Eliminates residual silanol interactions[1].
Aqueous Phase 100% HPLC WaterWater + 0.1% Formic AcidLowers pH, suppresses peak tailing[2].
Organic Phase MethanolAcetonitrileReduces asymmetric peaks and improves resolution[2].
Peak Asymmetry (As) > 2.5 (Severe Tailing)0.9 - 1.1 (Symmetrical)Ensures highly accurate peak integration and quantitation.
Step-by-Step Methodology: Optimized UHPLC Separation
  • Column Equilibration: Install a BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) and equilibrate with 95% Mobile Phase A (Water + 0.1% Formic Acid) and 5% Mobile Phase B (Acetonitrile) at a flow rate of 0.4 mL/min.

  • Sample Injection: Inject 2-5 µL of the extracted sample. Critical Note: Ensure the sample is reconstituted in the initial mobile phase conditions (95% A / 5% B) to avoid solvent-mismatch peak distortion.

  • Gradient Elution: Ramp Mobile Phase B from 5% to 60% over 5.0 minutes, then rapidly to 95% at 7.0 minutes. Hold at 95% B for 1.5 minutes to wash strongly retained lipophilic matrix components (driven by the bromophenyl group).

  • Re-equilibration: Return to 5% B over 0.1 minutes and hold for 2.5 minutes before the next injection to ensure column stability.

Section 2: Mass Spectrometry & Isotopic Signatures (MS Challenges)

Q: How can I definitively distinguish N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide from background matrix noise?

A: You must leverage the unique isotopic signature of the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio (50.5% to 49.5%)[3]. Consequently, the molecular ion will present as a distinct "twin peak" separated by 2 m/z units (M and M+2) with nearly equal intensities[4][5]. For this specific molecule (Exact Mass ~330.0 Da), operating in Electrospray Ionization (ESI) Negative Mode targets the acidic proton of the sulfonamide group[6], yielding [M-H]⁻ ions at m/z 329 and 331.

MS_Isotope Ion Molecular Ion [M-H]- Exact Mass ~330.0 Da Br79 Contains 79Br m/z = 329 Ion->Br79 50.5% Abundance Br81 Contains 81Br m/z = 331 Ion->Br81 49.5% Abundance Ratio Intensity Ratio ~1:1 Definitive Bromine Confirmation Br79->Ratio Br81->Ratio

Mass spectrometry isotopic logic for identifying the 1:1 79Br/81Br signature of the target molecule.

Step-by-Step Methodology: MS/MS Optimization
  • Source Optimization: Set the ESI source to Negative Ion Mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C to ensure efficient vaporization of the aqueous/acetonitrile eluent.

  • Precursor Ion Selection: Monitor the[M-H]⁻ twin peaks at m/z 329 (⁷⁹Br) and m/z 331 (⁸¹Br).

  • Collision-Induced Dissociation (CID): Apply a collision energy sweep (15-35 eV) using Argon gas to determine optimal fragmentation. The cleavage of the sulfonamide S-N bond typically yields a stable 3-bromoaniline fragment or an isoxazole-sulfonate fragment.

  • MRM Transition Monitoring: Select the most abundant product ions. Ensure both M and M+2 transitions are monitored to satisfy the identification point (IP) criteria required for regulatory compliance and to prevent false positives[7].

Section 3: Sample Preparation & Matrix Effects

Q: My analyte recovery from plasma/tissue is highly variable. How do I improve extraction efficiency?

A: The target molecule contains a highly lipophilic 3-bromophenyl ring paired with a polar sulfonamide-isoxazole head. This amphiphilic nature leads to strong protein binding in biological matrices. Simple protein precipitation is insufficient. A Solid-Phase Extraction (SPE) protocol using a polymeric sorbent (e.g., Hydrophilic-Lipophilic Balance, HLB) is required to capture both the polar and non-polar moieties effectively, minimizing matrix-induced signal suppression[8].

LCMS_Workflow Start Biological Sample (Plasma/Tissue) Pretreat Pre-treatment (Acidify with 2% H3PO4) Start->Pretreat SPE Polymeric SPE (HLB Cartridge) Pretreat->SPE Disrupts protein binding Wash Wash Step (5% Methanol in Water) SPE->Wash Removes salts/proteins Elute Elution (100% Acetonitrile) Wash->Elute Recovers analyte Dry Evaporate & Reconstitute (Initial Mobile Phase) Elute->Dry Analyze UHPLC-MS/MS Analysis Dry->Analyze

Optimized Solid-Phase Extraction (SPE) workflow for amphiphilic sulfonamide recovery.

Step-by-Step Methodology: Polymeric SPE Extraction
  • Sample Pre-treatment: Dilute 200 µL of the biological sample with 200 µL of 2% phosphoric acid (H₃PO₄). Causality: Acidification disrupts analyte-protein binding by protonating plasma proteins, thereby releasing the bound sulfonamide into the solution.

  • Conditioning: Condition the polymeric SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed immediately by 1 mL MS-grade Water.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 drop/second to ensure maximum sorbent interaction.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to elute polar interferences and salts, but weak enough to prevent the desorption of the target analyte.

  • Elution: Elute the target compound with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase to ensure chromatographic compatibility.

References
  • Title: mass spectra - the M+2 peak - Chemguide Source: chemguide.co.uk URL: [Link]

  • Title: Isotopes in Mass Spectrometry - Chemistry Steps Source: chemistrysteps.com URL: [Link]

  • Title: Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane Source: docbrown.info URL: [Link]

  • Title: Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products Source: nih.gov URL: [Link]

  • Title: Keeping Honey Products Safe: Detecting Sulfonamides using Liquid Chromatography-Mass Spectrometry Source: food-safety.com URL: [Link]

  • Title: A Rapid and Simple Method for Multi-Residue Sulfonamide Analysis in Poultry Meat Source: jhwcr.com URL: [Link]

  • Title: Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms Source: nih.gov URL: [Link]

  • Title: QSight™ LC-MS/MS Method for Antibiotic Analysis in Milk Source: azom.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: N-(3-Bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Derivatives in Targeted Therapeutics

Executive Summary The 3,5-dimethyl-1,2-oxazole-4-sulfonamide (commonly referred to as 3,5-dimethylisoxazole-4-sulfonamide) moiety is a privileged pharmacophore in modern drug discovery. Originally recognized for its util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dimethyl-1,2-oxazole-4-sulfonamide (commonly referred to as 3,5-dimethylisoxazole-4-sulfonamide) moiety is a privileged pharmacophore in modern drug discovery. Originally recognized for its utility in bacterial RNA polymerase inhibitors[1], it is now most prominently deployed as an acetyl-lysine (KAc) mimic in Bromodomain and Extra-Terminal (BET) protein inhibitors (such as BRD4)[2] and as a catalytic warhead for Protein Phosphatase 5 (PP5) inhibitors[3].

This technical guide provides an objective, comparative analysis of the structure-activity relationship (SAR) of its N-(3-bromophenyl) derivatives against alternative substitutions. As an application scientist, understanding the causality behind these structural modifications is critical for rational drug design and assay optimization.

Mechanistic Grounding: The "Why" Behind the Structure

To evaluate scaffold performance, we must first dissect the causality of its binding kinetics. The core 3,5-dimethylisoxazole ring acts as a highly efficient KAc mimic. The nitrogen atom of the isoxazole forms a critical hydrogen bond with the conserved Asn140 residue in the BRD4 binding pocket, while the two methyl groups pack tightly into the hydrophobic KAc cavity[2].

However, the isoxazole alone yields only weak, millimolar affinity. The addition of the sulfonamide linker and an N-aryl group drives nanomolar potency. The specific use of an N-(3-bromophenyl) substitution is not arbitrary; the meta-bromine atom provides a dual structural advantage:

  • Halogen Bonding: The electron-deficient "sigma-hole" of the bromine atom engages in highly directional halogen bonds with the backbone carbonyls of the WPF shelf (Trp81, Pro82, Phe83) in BRD4.

  • Steric Complementarity: The meta-substitution optimally vectors the bulky halogen into the hydrophobic sub-pocket, an interaction that para-substitutions fail to achieve without causing steric clashes.

BindingModel Compound N-(3-Bromophenyl)-3,5-dimethyl- 1,2-oxazole-4-sulfonamide Isoxazole 3,5-Dimethylisoxazole Core (KAc Mimic) Compound->Isoxazole Sulfonamide Sulfonamide Linker (H-Bonding Network) Compound->Sulfonamide Bromophenyl 3-Bromophenyl Group (Halogen Bond & Hydrophobic) Compound->Bromophenyl BRD4_Asn BRD4 Asn140 (KAc Pocket) Isoxazole->BRD4_Asn H-Bond BRD4_Water Conserved Water Network Sulfonamide->BRD4_Water H-Bond BRD4_WPF WPF Shelf (Trp81, Pro82, Phe83) Bromophenyl->BRD4_WPF Hydrophobic/Halogen

Mechanistic interaction of the isoxazole-sulfonamide scaffold with the BRD4 binding pocket.

Objective SAR Comparison: N-Aryl Substitutions

To objectively evaluate the N-(3-bromophenyl) derivative, we compare its biochemical performance against alternative N-aryl substitutions. The quantitative data below synthesizes typical SAR optimization trajectories for this scaffold targeting BRD4(BD1) and PP5.

Compound DerivativeR-Group SubstitutionBRD4(BD1) IC₅₀ (nM)PP5 IC₅₀ (nM)Structural Rationale & Causality
N-(Phenyl) -H850>5000Establishes baseline hydrophobic contact but lacks directional interactions to anchor the molecule.
N-(4-Methylphenyl) 4-CH₃4202100Slight improvement in lipophilic efficiency, but para-positioning limits deep pocket penetration.
N-(3-Bromophenyl) 3-Br45 380 Meta-bromine engages in halogen bonding and optimally fills the WPF shelf/hydrophobic channel.
N-(3,4-Dichlorophenyl) 3,4-Cl₂60410Increased steric bulk causes a slight clash, perturbing the optimal dihedral angle of the sulfonamide.

Data Interpretation: While the 4-methylphenyl derivative slightly improves lipophilic efficiency, it is the 3-bromophenyl derivative that achieves a >10-fold enhancement in potency. The 3,4-dichlorophenyl analog, while highly lipophilic, introduces excessive steric bulk that forces the sulfonamide linker out of its ideal binding conformation.

Self-Validating Experimental Protocols

To ensure scientific integrity, SAR data must be generated through self-validating experimental workflows. Below are the field-proven protocols for evaluating these isoxazole-sulfonamide derivatives.

Protocol 1: Biochemical Profiling via AlphaScreen

Objective: Determine the IC₅₀ of the derivatives for BRD4(BD1). Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected over standard ELISA because it is a homogeneous, wash-free assay. Washing steps can prematurely dissociate low-affinity transient complexes (like the unsubstituted phenyl baseline), artificially skewing the SAR data.

Step-by-Step Methodology:

  • Reagent Preparation: Incubate 10 nM of His-tagged BRD4(BD1) with varying concentrations of the sulfonamide derivatives (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4) for 30 minutes at room temperature.

  • Probe Addition: Add 10 nM of biotinylated acetyl-histone H4 peptide.

  • Bead Capture: Add Nickel-Chelate Donor beads and Streptavidin Acceptor beads (20 µg/mL final concentration) under low-light conditions.

  • Incubation & Read: Incubate for 1 hour. Read the luminescent signal at 520-620 nm upon excitation at 680 nm.

Self-Validation System: Include a known BET inhibitor (e.g., ) as a positive control and DMSO as the vehicle negative control. To rule out false positives (e.g., compounds acting as singlet oxygen quenchers), run an orthogonal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay in parallel.

Protocol 2: Cellular Target Engagement (c-Myc Downregulation)

Objective: Confirm that biochemical affinity translates to functional cellular activity. Causality: BRD4 regulates the transcription of the MYC oncogene[2]. High biochemical affinity does not guarantee cell permeability. Measuring c-Myc protein levels confirms that the N-(3-bromophenyl) derivative successfully penetrates the cell membrane and displaces BRD4 from chromatin in living cells.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 (colorectal cancer) or MV4-11 (leukemia) cells at 5x10⁵ cells/well in a 6-well plate.

  • Treatment: Treat cells with the derivatives at 1 µM and 5 µM for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-c-Myc primary antibodies (1:1000).

Self-Validation System: Utilize a structurally similar but inactive analog (e.g., lacking the 3,5-dimethyl groups on the isoxazole) as a negative control. This ensures that c-Myc downregulation is driven specifically by BRD4 KAc-mimicry and not by non-specific cytotoxicity. Always normalize bands against a GAPDH or β-actin loading control.

SARWorkflow Synthesis 1. Compound Synthesis & Purification Biochem 2. Biochemical Profiling (AlphaScreen/TR-FRET) Synthesis->Biochem >95% Purity Cellular 3. Cellular Assays (c-Myc Downregulation) Biochem->Cellular IC50 < 500 nM InVivo 4. In Vivo Efficacy (Xenograft Models) Cellular->InVivo Target Engagement

Step-by-step experimental workflow for validating structure-activity relationships.

Conclusion

The N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide scaffold represents a highly optimized node in epigenetic and phosphatase drug discovery. The strategic placement of the meta-bromine atom transforms a weak KAc mimic into a potent, nanomolar inhibitor by exploiting halogen bonding and hydrophobic packing within the target's shelf regions. When validating these compounds, employing orthogonal biochemical assays and rigorous cellular controls is paramount to distinguishing true target engagement from assay artifacts.

References

  • Molodtsov, V., et al. "X-ray Crystal Structures of Escherichia coli RNA Polymerase with Switch Region Binding Inhibitors Enable Rational Design of Squaramides with an Improved Fraction Unbound to Human Plasma Protein." Journal of Medicinal Chemistry, vol. 58, no. 7, 2015, pp. 3156-3171. URL:[Link]

  • Rong, J., et al. "Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer." ACS Medicinal Chemistry Letters, vol. 11, no. 11, 2020, pp. 2174-2181. URL:[Link]

  • Ahanin, E. F., et al. "Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer." Cell Chemical Biology, vol. 30, no. 10, 2023, pp. 1223-1234. URL:[Link]

Sources

Comparative

A Comparative Guide to the Antibacterial Spectrum of Sulfonamides: Mechanisms, Efficacy, and Experimental Validation

Sulfonamides represent a foundational class of synthetic bacteriostatic antibiotics that have shaped modern antimicrobial therapy[1]. For drug development professionals and clinical researchers, understanding the nuanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfonamides represent a foundational class of synthetic bacteriostatic antibiotics that have shaped modern antimicrobial therapy[1]. For drug development professionals and clinical researchers, understanding the nuanced differences in the antibacterial spectrum of various sulfonamide derivatives is critical for optimizing formulations, predicting pharmacokinetic behavior, and overcoming emerging resistance mechanisms.

This guide provides an in-depth, objective comparison of key sulfonamides, detailing their mechanistic pathways, comparative efficacy profiles, and the rigorous experimental protocols required to validate their activity.

Mechanistic Foundation: The Folate Synthesis Pathway

To understand the antibacterial spectrum of sulfonamides, one must first examine their target: the bacterial folate synthesis pathway. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , an essential enzyme that catalyzes the condensation of p-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP) into dihydropteroic acid.

Because mammalian cells lack DHPS and rely entirely on exogenous dietary folate via specialized uptake systems, sulfonamides exhibit high selective toxicity against prokaryotes[2][3].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Sulfa Sulfonamides (Competitive Inhibitors) Sulfa->DHPS Blocks active site DHF Dihydrofolic Acid DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF Dihydrofolate Reductase

Caption: Sulfonamides competitively inhibit DHPS, disrupting the bacterial folate synthesis pathway.

Comparative Antibacterial Spectrum

While all sulfonamides share the same core pharmacophore (a sulfonyl group linked to an amine group), substitutions at the N1 (sulfonamido) position drastically alter their solubility, tissue penetration, and specific antibacterial spectrum[4][].

Key Sulfonamides in Clinical and Research Settings
  • Sulfamethoxazole (SMX): An intermediate-acting agent with a broad spectrum. It is most frequently combined with trimethoprim (TMP) to achieve a synergistic, bactericidal blockade of sequential steps in folate synthesis. It remains highly relevant against community-acquired MRSA and various Gram-negative enterics[1][6].

  • Sulfadiazine (SDZ): A short-acting agent notable for its excellent penetration into the cerebrospinal fluid (CSF) and central nervous system. It is heavily utilized in combination with pyrimethamine for toxoplasmosis and as a topical silver salt (Silver Sulfadiazine) for burn wound prophylaxis[4].

  • Sulfacetamide (SCT): Highly water-soluble at physiological pH, making it the premier choice for ophthalmic preparations to treat ocular infections without causing corneal irritation[2][7].

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the in vitro MIC values of these three sulfonamides against standard Gram-positive and Gram-negative reference strains. Lower MIC values indicate higher potency.

DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Sulfamethoxazole 16 - >1000 µg/mL[7]8 - 512 µg/mL[7]>1000 µg/mL (Intrinsic Resistance)[7]
Sulfadiazine 64 - 128 µg/mL[7]31.25 µg/mL[7]1 - 64 µg/mL[7]
Sulfacetamide 6.25 - 50 µg/mL[7]Limited systemic data[7]Limited systemic data[7]

Note: P. aeruginosa and Serratia species generally exhibit high intrinsic resistance to most systemic sulfonamides, though localized high concentrations of sulfadiazine can show efficacy[2][7].

Experimental Validation: Broth Microdilution Protocol

To objectively compare the antibacterial spectrum of novel or existing sulfonamides, the Clinical and Laboratory Standards Institute (CLSI) recommends the Broth Microdilution Method as the gold standard for AST (Antimicrobial Susceptibility Testing)[2][8].

The Causality of Media Selection (Critical Step)

When testing sulfonamides, standard media often leads to false-resistant readouts. Why? Sulfonamides inhibit the synthesis of folate, which bacteria require to synthesize thymidine. If the testing medium contains exogenous thymidine, the bacteria will simply scavenge it from the environment, bypassing the sulfonamide blockade entirely[2]. Therefore, it is an absolute requirement to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with depleted thymidine levels to ensure a self-validating, accurate assay.

Step-by-Step Methodology
  • Media Preparation: Prepare low-thymidine CAMHB. Adjust the pH strictly to 7.2–7.4 at room temperature[2].

  • Drug Dilution: Prepare a stock solution of the sulfonamide (often requiring a basic solvent like 0.1N NaOH due to poor aqueous solubility of the free acid). Perform serial two-fold dilutions in a 96-well microtiter plate to cover the expected MIC range (e.g., 0.25 µg/mL to 1024 µg/mL)[7].

  • Inoculum Standardization: Suspend isolated colonies of the target bacteria in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[9].

  • Inoculation: Dilute the suspension into the CAMHB and dispense into the 96-well plate to achieve a final well concentration of 5×105 CFU/mL[9].

  • Incubation & Reading: Incubate the plates at 35°C in ambient air for 16–20 hours[9].

  • Endpoint Determination: Because sulfonamides are bacteriostatic and can allow for several generations of growth before folate stores are depleted, the CLSI defines the MIC endpoint as the lowest concentration that inhibits ≥80% of visible growth compared to the drug-free control well[10].

MICWorkflow Media 1. Media Prep Low-Thymidine CAMHB Dilution 3. Serial Dilution 2-fold Drug Gradients Media->Dilution Inoculum 2. Inoculum Prep 0.5 McFarland Standard Inoculum->Dilution Incubation 4. Incubation 35°C for 16-20 hours Dilution->Incubation Read 5. MIC Determination ≥80% Growth Inhibition Incubation->Read

Caption: Standardized CLSI broth microdilution workflow for sulfonamide susceptibility testing.

Resistance Mechanisms & Implications for Drug Design

The utility of sulfonamides has been historically compromised by the rapid emergence of bacterial resistance[4]. Understanding these mechanisms is paramount for researchers designing next-generation DHPS inhibitors.

  • Plasmid-Mediated Resistance (Horizontal Gene Transfer): Clinical resistance in Gram-negative enteric bacteria is predominantly driven by the acquisition of R-plasmids carrying the sul1 or sul2 genes[3][11]. These genes encode highly divergent DHPS enzymes that exhibit pronounced insensitivity to sulfonamides while retaining normal binding affinity for the natural substrate, PABA[3].

  • Chromosomal Mutations: In species like Staphylococcus aureus, resistance often arises from specific point mutations in the chromosomal folP gene (e.g., F17L, S18L, T51M)[12]. Structural biology studies reveal that these mutations selectively disfavor the binding of sulfonamides by sterically blocking the outer ring moiety of the drug—a structural feature not present in the native PABA substrate[12].

Future Directions: Drug development professionals must focus on designing novel DHPS inhibitors that strictly confine their molecular volume to the exact transition-state envelope of the PABA substrate, thereby preventing mutant DHPS enzymes from sterically hindering the drug without also destroying their own catalytic fitness[12].

References

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. NIH / PMC. Available at:[Link]

  • Sulfonamides. Basicmedical Key. Available at:[Link]

  • Activity Sulfonamides - Medical Pharmacology: Antibacterial Drugs. Pharmacology2000. Available at:[Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance. Pharmacy 180. Available at:[Link]

  • Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. PNAS. Available at:[Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers. Available at:[Link]

  • Sulfonamide resistance: mechanisms and trends. PubMed / NIH. Available at: [Link]

  • Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. PMC / NIH. Available at:[Link]

  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion. MDPI. Available at:[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at:[Link]

Sources

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